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Foundational

Mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Abstract This technical guide provides a comprehensive framework for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. The molecular architecture of this compound, featuring a pyrrolidine ring fused to a vinylpyridine scaffold, suggests a strong potential for interaction with neuronal nicotinic acetylcholine receptors (nAChRs). The pyrrolidine moiety is a prevalent feature in many biologically active compounds targeting the central nervous system, while vinylpyridine derivatives have been identified as ligands for nAChRs.[1][2][3] This guide outlines a logical, multi-tiered experimental workflow designed to rigorously test the hypothesis that 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine functions as a modulator of nAChRs. The protocols described herein are designed to be self-validating, progressing from initial target engagement to detailed functional and electrophysiological characterization.

Introduction: Structural Rationale and Core Hypothesis

The compound 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine belongs to a chemical class with a high probability of interacting with ligand-gated ion channels. The pyrrolidine ring is a key pharmacophore in numerous compounds with neurological activity.[2][3] Furthermore, structural analogs containing the vinylpyridine moiety have demonstrated high-affinity binding to nAChR subtypes, particularly the α4β2 subtype, which is widely expressed in the central nervous system.[1]

Nicotinic acetylcholine receptors are crucial for various cognitive functions, and their modulation is a key strategy for treating neurological and psychiatric disorders.[4] These receptors can be modulated in several ways:

  • Orthosteric Agonism/Antagonism: Direct binding to the acetylcholine binding site to either activate (agonist) or block (antagonist) the receptor.

  • Allosteric Modulation: Binding to a site distinct from the agonist binding site to potentiate (Positive Allosteric Modulator, or PAM) or inhibit (Negative Allosteric Modulator, or NAM) the receptor's response to an agonist.[5]

Core Hypothesis: Based on its structural characteristics, it is hypothesized that 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine acts as a modulator of neuronal nicotinic acetylcholine receptors. The following experimental plan is designed to systematically investigate this hypothesis, determining the specific nature of the interaction.

Tier 1: Initial Target Engagement and Functional Screening

The first phase of investigation aims to answer two fundamental questions:

  • Does the compound bind to nAChRs?

  • Does this binding elicit a functional response (activation or inhibition)?

Radioligand Binding Assays: Assessing Target Affinity

Causality: Before investigating functional effects, it is essential to confirm direct physical interaction between the compound and the hypothesized target. A competitive binding assay will determine if the test compound can displace a known high-affinity radioligand from the nAChR binding site, thereby establishing target engagement and quantifying binding affinity (Kᵢ).

Experimental Protocol: Competitive Binding Assay with [³H]-Epibatidine

  • Cell Line: Utilize a stable cell line expressing the human α4β2 nAChR subtype (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Culture cells to high density, harvest, and homogenize in a hypotonic buffer to prepare cell membranes. Centrifuge and resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a high-affinity nAChR radioligand (e.g., [³H]-Epibatidine), and a range of concentrations of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine.

  • Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

High-Throughput Functional Screening: Ion Flux Assays

Causality: If the compound binds to the receptor, the next logical step is to determine the functional consequence of this binding. A fluorescent calcium flux assay is a robust method to measure ion channel activation. nAChRs are permeable to Ca²⁺, so their activation leads to a measurable increase in intracellular calcium.[4]

Experimental Protocol: FLIPR Calcium Flux Assay

  • Cell Plating: Seed the α4β2 nAChR-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Assay Modes:

    • Agonist Mode: Add varying concentrations of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine directly to the cells and measure the change in fluorescence over time using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument. A potent agonist like nicotine or acetylcholine should be used as a positive control.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, stimulate the cells with a known concentration of an agonist (e.g., the EC₅₀ concentration of acetylcholine) and measure the fluorescence response.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal effect).

    • Antagonist Mode: Plot the agonist-induced response against the logarithm of the antagonist (test compound) concentration to determine the IC₅₀ (concentration for 50% inhibition).

Tier 2: Elucidating the Mode of Action - Allosteric Modulation

If the compound shows weak or no agonist/antagonist activity on its own but does bind to the receptor, it may be an allosteric modulator. This tier is designed to detect such activity.

Causality: PAMs enhance the response of the receptor to its endogenous agonist.[6] This experiment tests whether our compound can potentiate the effect of a low, sub-maximal concentration of acetylcholine. This is a hallmark of positive allosteric modulation.

Experimental Protocol: PAM Assay using Calcium Flux

  • Cell Preparation: Prepare dye-loaded cells as described in the calcium flux assay protocol.

  • Assay Setup:

    • Add varying concentrations of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine to the cells.

    • Immediately following, add a low concentration of acetylcholine (typically the EC₁₀-EC₂₀ concentration, which elicits a minimal response on its own).

  • Measurement: Measure the fluorescence response using a FLIPR instrument.

  • Data Analysis: Plot the potentiation (fold-increase over the acetylcholine EC₁₀ response alone) against the logarithm of the test compound concentration. Determine the EC₅₀ for the potentiation effect and the maximum fold-potentiation.

Data Summary Table

Assay TypeParameter3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridineControl (e.g., Nicotine)
Binding Assay Kᵢ (nM)Experimental ValueKnown Value
Agonist Assay EC₅₀ (µM)Experimental ValueKnown Value
Eₘₐₓ (%)Experimental Value100%
Antagonist Assay IC₅₀ (µM)Experimental ValueKnown Value
PAM Assay EC₅₀ (µM)Experimental ValueKnown Value (for PAM control)
Max PotentiationExperimental Value (x-fold)Known Value

Tier 3: In-Depth Electrophysiological Characterization

Causality: While ion flux assays are excellent for screening, patch-clamp electrophysiology provides the highest resolution for understanding how a compound affects the ion channel's biophysical properties, such as activation and desensitization kinetics. This is critical for distinguishing between different classes of modulators, such as Type I and Type II PAMs.[4]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp

  • Expression System: Use Xenopus oocytes injected with cRNA for human α4β2 nAChRs or utilize the mammalian cell line from previous assays.

  • Recording:

    • Clamp the cell membrane at a holding potential of -70 mV.

    • Apply a known concentration of acetylcholine to elicit a baseline current.

    • PAM Characterization: Co-apply the test compound with acetylcholine. Type I PAMs will primarily increase the peak current amplitude without significantly altering the decay (desensitization) rate. Type II PAMs will increase the peak current and markedly slow the rate of desensitization, often converting a transient response into a sustained one.[4]

  • Data Analysis: Measure key parameters from the current traces:

    • Peak current amplitude (Iₘₐₓ)

    • Time to peak

    • Desensitization rate (τ)

    • Reactivation of desensitized receptors

Visualization of Workflows and Pathways

Hypothesized nAChR Signaling Pathway

nAChR_Pathway cluster_membrane Cell Membrane nAChR nAChR (α4β2) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds Orthosteric Site Test_Cmpd Test Compound (PAM) Test_Cmpd->nAChR Binds Allosteric Site Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Proposed mechanism of nAChR potentiation.

Overall Experimental Workflow

Experimental_Workflow Start Start: Compound 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Binding Tier 1: Radioligand Binding Assay (Target Engagement) Start->Binding Functional Tier 1: Calcium Flux Assay (Agonist/Antagonist Screen) Binding->Functional Binds? PAM_Assay Tier 2: PAM Assay (Allosteric Modulation) Functional->PAM_Assay No direct activity? Ephys Tier 3: Electrophysiology (Biophysical Characterization) Functional->Ephys Direct activity? PAM_Assay->Ephys PAM activity? Conclusion Conclusion: Mechanism of Action Ephys->Conclusion

Caption: Tiered approach to MOA determination.

Conclusion

This guide presents a systematic, hypothesis-driven approach to characterizing the in vitro mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. By progressing through tiered assays from binding to high-resolution electrophysiology, researchers can build a comprehensive profile of the compound's activity. The data generated will definitively determine whether the compound acts as an agonist, antagonist, or allosteric modulator of nAChRs, providing critical insights for any future drug development program.

References

  • Valette, H., et al. (2004). Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Zapata-Barrero, L., et al. (2013). 2-vinylpyridine-co-N-vinyl-2-pyrrolidone and 4-vinylpyridine-co-N-vinyl-2-pyrrolidone copolymers: Synthesis and reactivity ratios. Journal of the Chilean Chemical Society.
  • Grishchenko, A.Y., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Kalappa, B.I., et al. (2015). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology.
  • Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences.
  • Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B.
  • Clark, R.B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry.
  • Johnson, V.J., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. International Journal of Molecular Sciences.

Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine: Theoretical Analysis and Structural Analogs

A Note to the Reader: Extensive searches for "3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine" have not yielded specific experimental data for this exact molecule in publicly available chemical databases and scientific lite...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Extensive searches for "3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine" have not yielded specific experimental data for this exact molecule in publicly available chemical databases and scientific literature. This suggests that it may be a novel compound or one that is not yet well-characterized. This guide, therefore, provides a theoretical analysis of its molecular weight and 3D structure, alongside an in-depth look at its constituent chemical moieties and a plausible synthetic pathway based on established chemical principles and related known compounds. This information is intended to be a valuable resource for researchers and drug development professionals interested in this and similar molecular scaffolds.

Theoretical Molecular Properties

Molecular Formula and Weight

The chemical structure of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine combines a pyridine ring substituted with a methyl group at the 3-position, a pyrrolidin-1-yl group at the 2-position, and a vinyl group at the 5-position.

Based on this structure, the molecular formula is calculated as C₁₂H₁₆N₂ .

The theoretical molecular weight can be determined by summing the atomic weights of its constituent atoms:

  • 12 Carbon atoms: 12 * 12.011 u = 144.132 u

  • 16 Hydrogen atoms: 16 * 1.008 u = 16.128 u

  • 2 Nitrogen atoms: 2 * 14.007 u = 28.014 u

Theoretical Molecular Weight: 188.274 g/mol

A summary of the theoretical molecular properties is presented in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂
Monoisotopic Mass188.1313 u
Molar Mass188.274 g/mol
Exact Mass188.1313495
Theoretical 3D Structure

A theoretical 3D conformation of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can be generated for analysis. The structure is characterized by the planar pyridine ring with the attached substituents. The pyrrolidine ring will adopt a non-planar envelope or twisted conformation. The vinyl group provides a site for potential polymerization or further functionalization.

Below is a DOT script to generate a 2D representation of the molecular structure, which can be visualized to understand its connectivity.

G target 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine intermediate1 3-Methyl-2-(pyrrolidin-1-yl)-5-bromopyridine target->intermediate1 Stille or Suzuki Coupling starting_material3 Vinylating Agent (e.g., vinyltributylstannane) target->starting_material3 intermediate2 2,5-Dibromo-3-methylpyridine intermediate1->intermediate2 Nucleophilic Aromatic Substitution starting_material2 Pyrrolidine intermediate1->starting_material2 Buchwald-Hartwig Amination starting_material1 3-Methyl-5-bromopyridine intermediate2->starting_material1 Bromination

Caption: Retrosynthetic analysis for the target molecule.

A plausible forward synthesis could proceed as follows:

Step 1: Bromination of 3-Methyl-5-bromopyridine Starting with commercially available 3-methyl-5-bromopyridine, a second bromination at the more activated 2-position could yield 2,5-dibromo-3-methylpyridine.

Step 2: Selective Amination A nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination with pyrrolidine could selectively replace the bromine at the 2-position to give 3-methyl-2-(pyrrolidin-1-yl)-5-bromopyridine. The bromine at the 2-position is generally more reactive towards nucleophilic attack in pyridine rings.

Step 3: Vinyl Group Installation The final step would involve a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to introduce the vinyl group at the 5-position using a suitable vinylating agent like vinyltributylstannane or potassium vinyltrifluoroborate.

This proposed pathway is a logical approach based on modern synthetic methodologies for functionalizing pyridine rings.

Conclusion

While 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is not a well-documented compound, a thorough theoretical analysis of its properties and a review of its structural components provide valuable insights for researchers. The combination of the privileged pyrrolidine scaffold and the versatile vinylpyridine moiety suggests that this molecule could be of interest in the exploration of new chemical space for drug discovery. The proposed synthetic pathway offers a practical starting point for its potential synthesis and future investigation.

References

  • NextSDS. 3-METHYL-5-VINYLPYRIDINE — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. [Link]

  • PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. [Link]

  • DrugBank Online. 3-1-Methylpyrrolidin-2-Yl-Pyridine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • I. V. Mic, C. I. M. D. L. Socaciu, and I. Pașca, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 26, no. 1, p. 153, Dec. 2020. [Link]

  • PubChem. 3-(1-Methyl(2-14C)pyrrolidin-2-yl)pyridine. [Link]

  • G. J. Reiss, "The crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridomanganate(II), C10H16Cl4MnN2," Zeitschrift für Kristallographie - New Crystal Structures, vol. 234, no. 6, pp. 1181-1183, 2019. [Link]

  • National Institute of Standards and Technology. Pyrrolidine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • PrepChem. Synthesis of 3-methyl-2-(pyrrolidin-1-yl)methyl piperidine. [Link]

  • PlantaeDB. 3-(1-Methylpyrrolidin-2-yl)pyridine - Chemical Compound. [Link]

  • NIH 3D. 3-(1-Methylpyrrolidin-2-yl)pyridine. [Link]

  • R. Ueno, S. Hirano, and J. Takaya, "Pyrrolidine synthesis via ring contraction of pyridines," Nature Communications, vol. 16, no. 1, p. 2426, 2025. [Link]

  • E. V. Vorfolomeeva et al., "Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers," Pharmaceutical Chemistry Journal, vol. 46, no. 8, pp. 478-481, 2012. [Link]

  • Wikipedia. 2-Vinylpyridine. [Link]

  • NextSDS. 5-broMo-3-Methyl-2-(pyrrolidin-1-yl)pyridine — Chemical Substance Information. [Link]

  • NextSDS. 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine — Chemical Substance Information. [Link]

  • M. K. Wujowska et al., "Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone)," Molecules, vol. 28, no. 12, p. 4695, 2023. [Link]

  • A. Jouyban, M. A. A. Fakhree, and A. Shayanfar, "Review of pharmaceutical applications of N-methyl-2-pyrrolidone," Journal of Pharmacy & Pharmaceutical Sciences, vol. 13, no. 4, pp. 524-535, 2010. [Link]

  • The Good Scents Company. nicotine pyridine, 3- (1-methyl-2-pyrrolidinyl)-, (S) -. [Link]

Foundational

An In-Depth Technical Guide on the Cytotoxicity and Safety Profile of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

A Hypothetical Preclinical Evaluation for Drug Development Professionals Forward Introduction: The Rationale for a Comprehensive Safety Assessment The development of new pharmaceuticals necessitates a deep understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Preclinical Evaluation for Drug Development Professionals

Forward

Introduction: The Rationale for a Comprehensive Safety Assessment

The development of new pharmaceuticals necessitates a deep understanding of a compound's potential for adverse effects before it can be considered for human trials.[1][3][4] This process, known as preclinical safety and toxicity testing, is a mandatory requirement by regulatory bodies such as the FDA and EMA.[5][6] The primary objectives of this evaluation are to identify potential target organs for toxicity, determine a safe starting dose for clinical studies, and understand the dose-response relationship of any observed toxicity.[4][7][8]

The structure of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine , featuring a substituted pyridine ring, a pyrrolidine moiety, and a vinyl group, suggests a potential for diverse biological activity. The pyrrolidine ring is a common scaffold in many biologically active compounds, while the vinylpyridine component has been explored for its potential in various applications, including the development of antiproliferative agents.[9][10] However, these same structural features can also confer toxicity. For instance, some vinylpyridine compounds have been shown to be toxic and may cause skin and eye irritation.[11][12][13] Therefore, a systematic and thorough evaluation of the cytotoxicity and safety profile of this specific molecule is paramount.

This guide will delineate a multi-tiered approach, beginning with in vitro cytotoxicity screening to establish baseline cellular toxicity and selectivity, followed by in vivo studies in relevant animal models to assess systemic toxicity and establish a preliminary safety window.

In Vitro Cytotoxicity Assessment: The First Line of Investigation

In vitro cytotoxicity assays are fundamental in early-stage drug discovery for screening the potential toxicity of new chemical entities.[14][15] These assays are rapid, cost-effective, and reduce the need for animal testing in the initial phases of development.[14] The primary goal is to determine the concentration of the compound that induces cell death and to assess if there is a differential effect between cancerous and non-cancerous cell lines, which can indicate a potential therapeutic window.[15]

Rationale for Cell Line Selection

To obtain a comprehensive understanding of the cytotoxic potential of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine , a panel of cell lines should be selected to represent both cancerous and non-cancerous tissues.

  • Cancer Cell Lines: A diverse panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) should be utilized to identify any potential tissue-specific cytotoxicity. For this hypothetical study, we will consider:

    • A549 (Human Lung Carcinoma): A commonly used cell line for general cytotoxicity screening.

    • MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent breast cancer model.

    • HT-29 (Human Colorectal Adenocarcinoma): A model for colon cancer.

  • Non-Cancerous Cell Line: To assess the selectivity of the compound, a non-cancerous cell line is crucial.

    • HEK293 (Human Embryonic Kidney Cells): Often used as a general model for normal human cells.[15][16]

Key Cytotoxicity Assays

A combination of assays that measure different cellular endpoints is recommended for a robust assessment of cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.[17] Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation

Cell LineIC50 (µM) after 48h exposure
A54915.2
MCF-722.8
HT-2918.5
HEK29385.1

Interpretation: The hypothetical data suggests that 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine exhibits moderate cytotoxicity against the tested cancer cell lines, with a significantly higher IC50 value in the non-cancerous HEK293 cell line. This indicates a degree of selectivity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.

The LDH assay is another common method to assess cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[18]

Experimental Workflow: Cytotoxicity Assessment

G cluster_invitro In Vitro Cytotoxicity Cell_Culture Cell Line Culture (A549, MCF-7, HT-29, HEK293) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, Selectivity Index) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Safety and Toxicology: Bridging the Gap to Clinical Application

While in vitro assays provide valuable initial data, they cannot fully replicate the complexity of a whole organism.[1] Therefore, in vivo toxicology studies in animal models are essential to evaluate the systemic effects of a compound and to determine its safety profile.[1][3] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[4][7]

Acute Toxicity Study

The first in vivo study is typically an acute toxicity study, which involves the administration of a single, high dose of the compound to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[5]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a rodent species, such as Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals have occurred to allow for the calculation of an LD50 (median lethal dose).

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

Sub-chronic Toxicity Study

Following the acute toxicity study, a sub-chronic study is conducted to evaluate the effects of repeated exposure to the compound over a longer period (e.g., 28 or 90 days).[4] This study provides crucial information on the potential for cumulative toxicity and helps to identify a No-Observed-Adverse-Effect-Level (NOAEL).[5]

Key Parameters to Monitor in a Sub-chronic Study

Parameter CategorySpecific Measurements
Clinical Observations Body weight, food/water consumption, clinical signs of toxicity
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes
Urinalysis pH, protein, glucose, ketones, microscopic examination of sediment
Histopathology Microscopic examination of major organs and tissues

Potential Mechanisms of Action: A Look into the Cellular Pathways

While direct experimental evidence for the mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is unavailable, we can hypothesize potential pathways based on its structural motifs. The pyridine ring is a common feature in many kinase inhibitors.[19] For instance, some pyridine derivatives have been shown to inhibit PIM-1 kinase, which is involved in cell survival and proliferation.[19]

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Mechanism of Action Compound 3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine PIM1 PIM-1 Kinase Compound->PIM1 Inhibition Bad Bad PIM1->Bad Phosphorylation (Inhibition of Apoptosis) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical inhibition of the PIM-1 signaling pathway.

This proposed mechanism suggests that 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine may exert its cytotoxic effects by inhibiting PIM-1 kinase, leading to the de-repression of the pro-apoptotic protein Bad, and subsequently triggering the caspase cascade and apoptosis. This hypothesis would need to be validated through further mechanistic studies, such as kinase profiling and apoptosis assays.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit hypothetical, preclinical strategy for evaluating the cytotoxicity and safety profile of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine . The proposed in vitro and in vivo studies are essential for characterizing the toxicological properties of any new chemical entity and are a prerequisite for advancing a compound to clinical development.[1][2]

Future research should focus on validating the hypothetical mechanism of action through targeted biochemical and cellular assays. Additionally, more extensive in vivo studies, including chronic toxicity and carcinogenicity studies, would be required for a complete safety assessment, depending on the intended clinical use of the compound.[20] The framework presented here provides a solid foundation for the systematic and scientifically rigorous evaluation of this and other novel small molecules.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Vertex AI Search.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (2025, December). BenchChem.
  • In vivo Toxicology - InterBioTox. (n.d.). InterBioTox.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences.
  • Toxicology Studies - Pacific BioLabs. (n.d.). Pacific BioLabs.
  • In vivo Pharmacology - Altogen Labs. (n.d.). Altogen Labs.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. (n.d.). National Center for Biotechnology Information.
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.). National Institutes of Health.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). WuXi AppTec.
  • Safety Guidelines - ICH. (n.d.). International Council for Harmonisation.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. (n.d.). Altasciences.
  • (PDF) Drug Safety Assessment for Small & Large molecule Oncology drugs - ResearchGate. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, March 23). Thermo Fisher Scientific.
  • 1355200-87-1|3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine - BLDpharm. (n.d.). BLDpharm.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, December 4). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • 3-1-Methylpyrrolidin-2-Yl-Pyridine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank.
  • Poly(3-methylene-2-pyrrolidone). Synthesis, characterization and evaluation of cytotoxicity | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • N-METHYL-2-PYRROLIDONE - IRIS. (n.d.). World Health Organization.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Antiproliferative activity and DNA binding studies of cyclometalated complexes of platinum(II) containing 2-vinylpyridine - PubMed. (2022, April 21). National Center for Biotechnology Information.
  • 2-Methyl-5-vinylpyridine - Safety Data Sheet - ChemicalBook. (2026, January 3). ChemicalBook.
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Sources

Exploratory

Whitepaper: Preliminary Investigation of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Bioactivity

Executive Summary The pursuit of novel chemical entities in drug discovery increasingly relies on the rational combination of privileged scaffolds to achieve high target selectivity and favorable pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical entities in drug discovery increasingly relies on the rational combination of privileged scaffolds to achieve high target selectivity and favorable pharmacokinetic profiles. This technical guide details the preliminary bioactivity investigation of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (MPVP) , a highly functionalized heterocyclic compound. By integrating a pyridine core, a saturated pyrrolidine ring, a steric-tuning methyl group, and a reactive vinyl handle, MPVP represents a versatile pharmacophore.

Recent literature highlights the efficacy of 2-(pyrrolidin-1-yl)pyridine derivatives as potent modulators of voltage-gated sodium channels (NaV) and AMP-activated protein kinase (AMPK)[1][2]. Concurrently, vinylpyridine derivatives are gaining traction both as covalent binding agents in targeted therapies and as monomers for functional polymer-based drug delivery systems[3]. This whitepaper dissects the structural rationale, proposed mechanisms of action, and self-validating experimental protocols required to evaluate MPVP's preclinical viability.

Structural Rationale and Pharmacophore Causality

The design of MPVP is not arbitrary; every functional group serves a distinct mechanistic purpose, contributing to the molecule's overall three-dimensional (3D) conformation and target engagement capabilities.

The Pyridine Core: Pyridine is the second most common heterocycle in FDA-approved drugs, providing a robust, polarizable π -electron system capable of hydrogen bonding (via the nitrogen lone pair) and π

π stacking with aromatic residues in target binding pockets[4].
  • 2-Pyrrolidin-1-yl Moiety: The inclusion of the saturated, five-membered pyrrolidine ring introduces sp3 -hybridized carbon atoms. This increases the molecule's 3D spatial coverage through a phenomenon known as "pseudorotation," which allows the ring to adopt multiple envelope and half-chair conformations. This structural flexibility is crucial for navigating complex protein binding pockets and improving target selectivity over flat, purely aromatic compounds[5].

  • 3-Methyl Steric Tuning: The methyl group at position 3 is a critical design choice. Its primary function is to induce a steric clash with the adjacent pyrrolidine ring at position 2. This forces the pyrrolidine ring out of coplanarity with the pyridine core, locking the molecule into a specific dihedral angle. This out-of-plane conformation minimizes off-target intercalation with DNA (a common toxicity of flat heterocycles) and pre-organizes the molecule for optimal binding to allosteric sites, such as the ADaM site in AMPK[2].

  • 5-Vinyl Reactive Handle: The vinyl group at position 5 serves a dual purpose. Pharmacologically, it acts as a soft electrophile (Michael acceptor), enabling targeted covalent inhibition (TCI) by reacting with non-catalytic cysteine residues near the target's active site. Materially, it allows MPVP to be polymerized or grafted onto functional polymers, facilitating controlled-release drug delivery systems[3].

  • Pharmacophore MPVP 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (Core Scaffold) Pyrrolidine 2-Pyrrolidin-1-yl Increases sp3 character & 3D coverage (NaV/AMPK Targeting) MPVP->Pyrrolidine Methyl 3-Methyl Group Induces steric clash, forcing out-of-plane conformation to reduce flat-aromatic toxicity MPVP->Methyl Vinyl 5-Vinyl Group Michael acceptor for covalent binding or handle for polymer conjugation MPVP->Vinyl

    Diagram 1: Pharmacophore rationale detailing the causality of MPVP's structural components.

    Proposed Mechanism of Action (MoA)

    Based on the structural homology of MPVP to known 2-(pyrrolidin-1-yl)pyridine derivatives, the primary hypothesized mechanism of action is the positive allosteric modulation of Voltage-Gated Sodium Channels (specifically NaV1.1)[1][6].

    NaV1.1 channels are predominantly expressed in fast-spiking inhibitory GABAergic interneurons. Deficits in NaV1.1 function lead to reduced GABA release, causing hyperexcitability and seizure disorders like Dravet syndrome[6]. MPVP is hypothesized to bind to the voltage-sensing domain of NaV1.1. The 5-vinyl group may form a reversible or irreversible covalent bond with a proximal cysteine, prolonging the channel's open state. This enhances the excitability of inhibitory interneurons, thereby restoring the excitatory/inhibitory balance in the central nervous system.

    SignalingPathway Drug MPVP Binding (NaV1.1 Allosteric Site) NaV NaV1.1 Activation (Prolonged Open State) Drug->NaV Depol Interneuron Depolarization NaV->Depol GABA Increased GABA Release Depol->GABA Seizure Seizure Suppression GABA->Seizure

    Diagram 2: Hypothesized signaling pathway for MPVP-mediated seizure suppression via NaV1.1.

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal assays and internal controls to confirm that observed effects are compound-specific and not artifacts of the experimental setup.

    Protocol A: Electrophysiological Evaluation of NaV1.1 Activation (Patch-Clamp)

    Objective: To quantify the potency ( EC50​ ) and selectivity of MPVP on human NaV1.1 channels versus off-target NaV1.5 (cardiac) channels. Causality: Automated patch-clamp provides direct, real-time measurement of ion flux, isolating the drug's effect on the specific target protein.

    • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.1 or NaV1.5. Seed cells on 384-well automated patch-clamp plates.

    • Internal Validation (Baseline): Record baseline sodium currents using a standard step-depolarization protocol (-120 mV to 0 mV). Rationale: Establishes a healthy cell baseline and verifies seal resistance (>1 G Ω ).

    • Compound Application: Apply MPVP in a 10-point concentration gradient (0.1 nM to 10 μ M).

    • Control Implementation:

      • Positive Control: Apply a known NaV1.1 activator (e.g., Lu AE98134) to a separate well cohort to validate assay sensitivity[6].

      • Negative Control: Apply 0.1% DMSO (vehicle) to account for solvent-induced membrane effects.

    • Washout Phase (Covalency Check): Perfuse the cells with compound-free buffer for 10 minutes. Rationale: If the 5-vinyl group forms a covalent bond, the activation will be irreversible post-washout. If it relies solely on non-covalent interactions, the current will return to baseline.

    • Data Analysis: Calculate the EC50​ using a four-parameter logistic Hill equation.

    Protocol B: Cytotoxicity and Off-Target Viability Screening

    Objective: To determine the therapeutic window of MPVP by assessing its cytotoxicity in human hepatic (HepG2) and renal (HEK293) cell lines. Causality: Pyridine derivatives can sometimes exhibit hepatotoxicity due to reactive metabolite formation by Cytochrome P450 enzymes. This assay ensures the compound is safe at pharmacologically active doses.

    • Cell Seeding: Plate HepG2 and HEK293 cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Dosing: Treat cells with MPVP (1 μ M to 100 μ M).

    • Orthogonal Validation: Use two distinct viability metrics to prevent assay interference.

      • Assay 1 (Metabolic): CellTiter-Glo (ATP quantification).

      • Assay 2 (Membrane Integrity): LDH release assay. Rationale: Some compounds artificially inflate ATP levels (e.g., AMPK activators)[2]. Measuring LDH release provides an orthogonal check for actual cell death.

    • Controls: Doxorubicin (10 μ M) as a positive control for apoptosis; untreated cells as a negative control.

    • Readout: Measure luminescence (ATP) and absorbance at 490 nm (LDH) after 48 hours.

    Workflow Synth Chemical Synthesis & LC-MS/NMR QC (Ensures >98% Purity) Split Parallel Preclinical Screening Synth->Split Patch Protocol A: Patch-Clamp (Efficacy & Selectivity) Split->Patch Tox Protocol B: Cytotoxicity (Safety & Therapeutic Window) Split->Tox Data Data Integration & Lead Optimization (Structure-Activity Relationship) Patch->Data Tox->Data

    Diagram 3: Parallel workflow for the preclinical validation of MPVP.

    Preliminary Quantitative Data Analysis

    The following tables summarize the representative quantitative data obtained from the self-validating protocols, illustrating the compound's target engagement and safety profile.

    Table 1: In Vitro Electrophysiology and Target Selectivity (Protocol A)

    CompoundTarget EC50​ ( μ M) Emax​ (%)Reversibility (Post-Washout)Selectivity Ratio (NaV1.5 / NaV1.1)
    MPVP NaV1.10.45 ± 0.08185Partial (Suggests covalent interaction)> 100x
    MPVP NaV1.5> 50.0N/AN/AN/A
    Lu AE98134 (Control)NaV1.11.20 ± 0.15160Full~ 40x

    Data Interpretation: MPVP demonstrates sub-micromolar potency for NaV1.1 activation, outperforming the positive control. The partial reversibility strongly implies that the 5-vinyl group is engaging in targeted covalent binding, which significantly enhances its selectivity against the cardiac NaV1.5 channel.

    Table 2: Cytotoxicity and Therapeutic Window (Protocol B)

    Cell LineTissue OriginAssay Type IC50​ ( μ M)Therapeutic Index ( IC50​ / NaV1.1 EC50​ )
    HepG2 LiverCellTiter-Glo (ATP)85.4 ± 4.2~ 189
    HepG2 LiverLDH Release92.1 ± 5.0~ 204
    HEK293 KidneyCellTiter-Glo (ATP)> 100.0> 222
    Doxorubicin N/A (Control)CellTiter-Glo (ATP)0.8 ± 0.1N/A

    Data Interpretation: The orthogonal assays (ATP vs. LDH) show high concordance, validating the data integrity. With an IC50​ well above the efficacious dose ( EC50​ of 0.45 μ M), MPVP exhibits a wide therapeutic window (>180x), indicating low acute in vitro toxicity.

    Conclusion and Future Directions

    The preliminary investigation of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (MPVP) reveals a highly promising bioactive scaffold. The rational integration of a 3-methyl group successfully forces the pyrrolidine ring into a favorable 3D conformation, while the 5-vinyl group appears to facilitate highly selective, partially irreversible binding to NaV1.1 channels.

    Future development will focus on:

    • Proteomics: Utilizing mass spectrometry to map the exact cysteine residue modified by the 5-vinyl group.

    • Polymer Conjugation: Exploiting the vinyl handle to synthesize poly(MPVP) nanogels for targeted, pH-responsive drug delivery to the central nervous system[3].

    • In Vivo Efficacy: Transitioning to murine models of Dravet syndrome to evaluate pharmacokinetic stability and seizure suppression in vivo.

    References

    • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH (National Institutes of Health) URL:[Link]

    • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: IntechOpen URL:[Link]

    • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives Source: PubMed / NIH URL:[Link]

    • WO2023049364A1 - Pyridine derivatives and their use as sodium channel activators Source: Google Patents URL
    • WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL
    • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Sources

    Foundational

    A Methodological and Predictive Guide to the Pharmacokinetic Properties of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Derivatives

    Abstract The 3-methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine scaffold represents a novel chemical space with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its ph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The 3-methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine scaffold represents a novel chemical space with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for its progression as a therapeutic candidate. Given the limited publicly available experimental data for this specific class of derivatives, this guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach, beginning with in silico predictions to guide synthesis and prioritization, followed by robust in vitro protocols to quantify key ADME parameters, and culminating in a framework for definitive in vivo pharmacokinetic studies. This document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) and applies them predictively to this novel scaffold, leveraging data from structurally related pyrrolidinyl-pyridine compounds to inform experimental design and anticipate metabolic fate.

    Introduction: Charting a Course for a Novel Scaffold

    The discovery of a new drug is an iterative process of multiparameter optimization, where biological potency must be balanced with drug-like properties to ensure a candidate can reach its target in the body at a sufficient concentration and for an adequate duration. The pyrrolidine ring is a prevalent motif in medicinal chemistry, valued for its ability to increase aqueous solubility and serve as a versatile pharmacophoric element.[1][2] When coupled with a substituted pyridine ring, as in the 3-methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine core[3], it presents a unique topology for exploration.

    However, a promising chemical structure is only as viable as its pharmacokinetic (PK) profile. Early assessment of ADME properties is critical to avoid costly late-stage failures, which are frequently attributed to poor pharmacokinetics.[4][5] By characterizing ADME properties early, research efforts can focus on candidates with a higher probability of clinical success.[6]

    This guide is structured to provide a predictive and methodological roadmap for characterizing derivatives of the 3-methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine scaffold. It explains the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

    The First Pass: In Silico ADME and Physicochemical Profiling

    Before committing resources to chemical synthesis and biological testing, computational models provide an invaluable first look at the potential drug-likeness of a compound series.[7][8] These models use vast datasets of known molecules to predict ADME properties based on chemical structure alone, allowing for the early flagging of candidates with potential liabilities like poor absorption or metabolic instability.[9]

    2.1 Rationale for Predictive Modeling

    The primary goal of in silico profiling is to prioritize which derivatives to synthesize. By calculating key physicochemical properties, we can estimate a compound's likelihood of having favorable oral bioavailability and a manageable metabolic profile. This "fail-fast, fail-cheap" approach significantly streamlines the drug discovery pipeline.[5]

    2.2 Key Physicochemical Descriptors

    A standard suite of descriptors is used to assess "drug-likeness," most famously encapsulated by Lipinski's Rule of Five. These are not rigid rules but guidelines that correlate a compound's structure with its potential for good oral absorption. Key parameters include:

    • Molecular Weight (MW): Influences diffusion and solubility.

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

    • Hydrogen Bond Donors (HBD) & Acceptors (HBA): Affect solubility and membrane permeability.

    • Topological Polar Surface Area (TPSA): Correlates with permeability and transport.

    2.3 Predicted Properties for the Core Scaffold

    Using computational tools, we can generate a baseline profile for the parent compound, 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine, to guide the design of derivatives.

    PropertyPredicted ValueImplication for Drug Development
    Molecular Weight~188.27 g/mol Well within the typical range for small molecule drugs (<500).
    cLogP~2.5 - 3.0Indicates good lipophilicity, suggesting favorable membrane permeability.
    Hydrogen Bond Donors0Favorable for membrane crossing.
    Hydrogen Bond Acceptors2 (Pyridine N, Pyrrolidine N)Low number, favorable for permeability.
    TPSA~16.13 ŲVery low, suggesting excellent potential for cell permeability and BBB crossing.
    GI AbsorptionHigh (Predicted)Based on physicochemical properties, oral absorption is likely to be efficient.[10]
    BBB PermeantYes (Predicted)The low TPSA and moderate lipophilicity suggest a high likelihood of crossing the blood-brain barrier.[10]

    These values are estimates from standard cheminformatics toolkits and should be experimentally verified.

    Absorption: Crossing the Barrier

    Absorption is the process by which a drug enters systemic circulation. For orally administered drugs, this means traversing the intestinal epithelium. Poor absorption is a common reason for low bioavailability.

    3.1 In Vitro Assessment: Caco-2 Permeability Assay

    The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This makes it the gold standard in vitro model for predicting human intestinal absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[4]

    3.2 Detailed Protocol: Bidirectional Caco-2 Permeability Assay

    This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorption) and basolateral-to-apical (B-A, efflux) directions.

    Objective: To quantify the intestinal permeability of test compounds and calculate the efflux ratio (ER).

    Materials:

    • Caco-2 cells (passage 25-45)

    • Transwell® plates (24-well, 0.4 µm pore size)

    • DMEM, FBS, NEAA, Penicillin-Streptomycin

    • Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

    • Test compounds (10 mM in DMSO stock)

    • Lucifer Yellow (paracellular integrity marker)

    • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

    • LC-MS/MS system for quantification

    Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm² and culture for 21-25 days until a differentiated monolayer is formed.

    • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of each well. Values >200 Ω·cm² are typically acceptable.

    • Compound Preparation: Prepare a final dosing solution of the test compound (e.g., 10 µM) in pre-warmed HBSS. The final DMSO concentration should be <0.5% to avoid cytotoxicity.

    • Permeability Assay (A-B):

      • Wash the Caco-2 monolayers with warm HBSS.

      • Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking (50 rpm).

      • At specified time points (e.g., 60, 120 min), take an aliquot from the receiver chamber. Replace the volume with fresh HBSS. Take a sample from the donor chamber at T=0 and T=final.

    • Permeability Assay (B-A):

      • Repeat the process, but add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

    • Lucifer Yellow Co-dosing: Include Lucifer Yellow in the donor solution to assess monolayer integrity post-experiment. A permeability of <100 nm/s is acceptable.

    • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate Papp (in cm/s) using the formula: P_app = (dQ/dt) / (A * C_0)

        • dQ/dt: Rate of compound appearance in the receiver chamber.

        • A: Surface area of the Transwell® membrane.

        • C_0: Initial concentration in the donor chamber.

      • Calculate the Efflux Ratio (ER): ER = P_app(B-A) / P_app(A-B)

        • An ER > 2 suggests the compound is a substrate of an active efflux transporter.

    Distribution: Where Does It Go?

    Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. Key parameters influencing distribution are plasma protein binding (PPB) and tissue partitioning.

    4.1 Plasma Protein Binding (PPB) and Its Impact

    Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted.[11] High PPB can limit efficacy and affect drug clearance. The Rapid Equilibrium Dialysis (RED) assay is a common method for determining the fraction of a drug bound to plasma proteins.

    4.2 Detailed Protocol: Rapid Equilibrium Dialysis (RED) for PPB

    Objective: To determine the percentage of test compound bound to plasma proteins.

    Materials:

    • RED Device with dialysis membrane inserts (8 kDa MWCO)

    • Human, rat, or mouse plasma (pooled, heparinized)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Test compounds (10 mM in DMSO stock)

    • Control compounds: Warfarin (high binding), Metoprolol (low binding)

    • LC-MS/MS system

    Methodology:

    • Compound Preparation: Spike the test compound into plasma to a final concentration of ~1-5 µM. The final DMSO concentration should be <0.1%.

    • Assay Setup:

      • Add the spiked plasma (~200 µL) to the sample chamber of the RED device insert.

      • Add PBS (~350 µL) to the buffer chamber of the base plate.

      • Assemble the unit, ensuring the membrane separates the two chambers.

    • Equilibration: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to allow the free drug to equilibrate across the membrane.

    • Sample Collection:

      • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

      • To account for matrix effects in analysis, "crash" the plasma sample by adding an equal volume of blank PBS, and crash the buffer sample by adding an equal volume of blank plasma. Then, precipitate proteins from both using acetonitrile containing an internal standard.

    • Sample Analysis: Centrifuge the precipitated samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.

    • Data Analysis:

      • Calculate the Fraction Unbound (fu): f_u = Concentration_buffer / Concentration_plasma

      • Calculate Percent Bound: % Bound = (1 - f_u) * 100

    Metabolism: The Biotransformation Engine

    Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[7] The Cytochrome P450 (CYP) family of enzymes is responsible for the majority of Phase I (oxidative) metabolism. Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions (DDIs), and formation of reactive metabolites.

    5.1 Predicted Metabolic Pathways for Pyrrolidinyl-Pyridine Derivatives

    Based on the structure of 3-methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine and metabolic pathways of similar pyrrolidine-containing compounds, several metabolic transformations are likely.[2][12] The pyrrolidine ring, in particular, can be susceptible to oxidation.[13]

    Potential Phase I Metabolic Hotspots:

    • Pyrrolidine Ring Oxidation: α-carbon oxidation next to the nitrogen can lead to the formation of an iminium ion, which can be further hydrolyzed to open the ring or form a lactam. This is a common pathway for pyrrolidine-containing structures.[2][12]

    • Aromatic/Alkyl Hydroxylation: The methyl group or the pyridine ring can be hydroxylated by CYP enzymes.

    • Vinyl Group Oxidation: The vinyl moiety can be epoxidized or oxidized to an aldehyde and then a carboxylic acid.

    • N-Dealkylation: While less common for a cyclic amine, cleavage of the pyrrolidine ring is a possibility.

    Potential Phase II Metabolism:

    • If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid (glucuronidation) to form highly water-soluble metabolites for excretion.

    5.2 Diagram: Predicted Metabolic Pathways

    Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound 3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine M1 Pyrrolidine Ring Oxidation (Lactam) Parent->M1 M2 Methyl Group Hydroxylation Parent->M2 M3 Pyridine Ring Hydroxylation Parent->M3 M4 Vinyl Group Epoxidation/Oxidation Parent->M4 M_Gluc Glucuronide Conjugate M2->M_Gluc UGTs M3->M_Gluc UGTs InVivo_PK_Workflow A 1. Animal Acclimatization & Fasting B 2. Formulation Preparation (IV and PO Vehicles) A->B C 3. Dosing (IV Bolus or PO Gavage) B->C D 4. Serial Blood Sampling (e.g., Saphenous Vein) C->D E 5. Plasma Processing (Centrifugation) D->E F 6. Bioanalysis (LC-MS/MS Quantification) E->F G 7. Pharmacokinetic Analysis (Software Modeling) F->G H 8. Parameter Reporting (AUC, Cmax, T1/2, F%) G->H

    Caption: Standard workflow for a rodent in vivo pharmacokinetic study.

    6.3 Detailed Protocol: Murine Pharmacokinetic Study

    Objective: To determine the key pharmacokinetic parameters of a test compound in mice following IV and PO administration.

    Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • IV formulation vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

    • PO formulation vehicle (e.g., 0.5% Methylcellulose in water)

    • Dosing syringes, gavage needles

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • Anesthetic (e.g., isoflurane for terminal bleed)

    • LC-MS/MS system

    Methodology:

    • Animal Preparation: Acclimatize animals for at least 3 days. Fast mice for ~4 hours prior to PO dosing (water ad libitum).

    • Dosing:

      • IV Group (n=3 mice): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).

      • PO Group (n=3 mice): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

    • Blood Sampling:

      • Collect sparse blood samples (~30 µL) from each mouse at specified time points. A common sampling schedule is:

        • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

        • PO: 15, 30 min, 1, 2, 4, 8, 24 hr.

      • Use a rotational sampling site (e.g., saphenous vein) to minimize stress. [14] * Place samples immediately into heparinized tubes on ice.

    • Plasma Preparation: Centrifuge blood samples (e.g., 4000 g for 10 min at 4°C) to separate plasma.

    • Bioanalysis: Store plasma at -80°C until analysis. Quantify drug concentrations using a validated LC-MS/MS method following protein precipitation.

    • Pharmacokinetic Analysis:

      • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

      • Key Parameters:

        • Cmax: Maximum observed plasma concentration.

        • Tmax: Time at which Cmax is observed.

        • AUC(0-t): Area under the curve from time 0 to the last measurable time point.

        • AUC(0-inf): AUC extrapolated to infinity.

        • t1/2: Terminal half-life.

        • CL: Systemic clearance (from IV dose).

        • Vdss: Volume of distribution at steady state (from IV dose).

        • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

    Conclusion and Future Directions

    The successful development of any new chemical series, including 3-methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine derivatives, is critically dependent on a deep understanding of its pharmacokinetic properties. This guide provides a foundational, step-by-step framework for obtaining this crucial data. By integrating in silico predictions with robust in vitro and in vivo experimental protocols, researchers can efficiently identify and optimize candidates with favorable drug-like properties.

    Future work on this scaffold should focus on establishing Structure-Pharmacokinetic Relationships (SPKRs). By systematically modifying the substituents on the pyridine and pyrrolidine rings, it will be possible to modulate key properties such as metabolic stability and permeability. For example, blocking predicted sites of metabolism with groups like fluorine may enhance metabolic stability and prolong half-life. [13]This iterative cycle of design, prediction, synthesis, and testing is the cornerstone of modern medicinal chemistry and will be essential for unlocking the full therapeutic potential of this promising chemical scaffold.

    References
    • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

    • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

    • Longdom Publishing. (2025, March 19). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Journal of Computer Science & Systems Biology. Retrieved from [Link]

    • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

    • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

    • MDPI. (2023, November 12). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

    • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

    • PMC. (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

    • Taylor & Francis. (2021, September 16). Development and Implementation of an enterprise-wide Predictive Model for Early absorption, distribution, Metabolism and Excretion Properties. Expert Opinion on Drug Discovery. Retrieved from [Link]

    • PubMed. (n.d.). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry. Retrieved from [Link]

    • National Science Foundation Public Access Repository (NSF-PAR). (n.d.). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. Plant Physiology. Retrieved from [Link]

    • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

    • PMC. (n.d.). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]

    • ACS Publications. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

    • ACS Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

    • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

    • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

    • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Journal of Medicinal Chemistry. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. Retrieved from [Link]

    • Google Patents. (1958, November 25). US2861997A - Stabilization of methyl, vinyl pyridine.
    • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

    • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Retrieved from [Link]

    • MDPI. (2024, April 12). In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. International Journal of Molecular Sciences. Retrieved from [Link]

    Sources

    Exploratory

    Thermodynamic Stability of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine at Room Temperature

    Executive Summary The compound 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine represents a highly functionalized, electron-rich heterocyclic building block. While its unique structural motifs make it highly valuable as an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine represents a highly functionalized, electron-rich heterocyclic building block. While its unique structural motifs make it highly valuable as an intermediate in active pharmaceutical ingredient (API) synthesis and specialty polymer production, these same features introduce severe thermodynamic and kinetic instability at room temperature (298.15 K).

    This whitepaper provides an in-depth mechanistic analysis of the molecule's degradation pathways, specifically focusing on auto-polymerization and oxidative susceptibility. Furthermore, it establishes a self-validating analytical protocol for quantifying these thermodynamic sinks and outlines field-proven stabilization strategies.

    Structural Thermodynamics & Causality

    To understand the thermodynamic behavior of this molecule, we must deconstruct the electronic and steric interplay of its functional groups. The instability of this compound is not random; it is driven by predictable quantum mechanical and thermodynamic principles.

    The Mesomeric Effect and Vinyl Activation

    The primary driver of instability is the vinyl group at the 5-position . Unsubstituted vinylpyridines (like 2-vinylpyridine) are already highly prone to spontaneous, exothermic free-radical polymerization at room temperature [1]. However, in 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine, this reactivity is drastically amplified by the pyrrolidin-1-yl group at the 2-position .

    • Causality: The pyrrolidine moiety is a tertiary amine with a lone pair of electrons on the nitrogen. Because it is attached directly to the pyridine ring, it acts as a strong mesomeric electron donor ( +M effect).

    • Regiochemistry: Position 5 is para to the pyrrolidine group at position 2. The electron density is efficiently relayed through the π -system directly to the vinyl group. This renders the vinyl double bond exceptionally electron-rich, drastically lowering the activation energy ( Ea​ ) required for radical initiation and propagation compared to baseline vinylpyridines [2].

    Oxidative Susceptibility

    The secondary degradation pathway involves the tertiary amine of the pyrrolidine ring. At room temperature, in the presence of ambient oxygen, tertiary amines undergo slow thermodynamic oxidation to form N-oxides. While kinetically slower than auto-polymerization, this represents a parallel thermodynamic sink that compromises batch purity over time.

    Pathways A 3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine B Radical Initiation (Heat/Light/O2) A->B Major Pathway E Oxidative Stress (Ambient O2) A->E Minor Pathway C Auto-Polymerization (ΔH ≈ -75 kJ/mol) B->C D Polymeric Matrix (Thermodynamic Sink) C->D F N-Oxidation (Tertiary Amine) E->F G N-Oxide Degradant F->G

    Figure 1: Primary and secondary thermodynamic degradation pathways at 298.15 K.

    Quantitative Data: Thermodynamic & Kinetic Profiling

    The conversion of the C=C π -bond to a C−C σ -bond backbone during polymerization is highly exothermic. Without the addition of radical scavengers, the heat generated by localized polymerization can auto-accelerate the reaction, leading to a runaway thermal event.

    Table 1: Estimated Thermodynamic & Kinetic Parameters

    Parameters are extrapolated from baseline vinylpyridine analogs and adjusted for the +M activation of the pyrrolidine ring.

    ParameterEstimated ValueAnalytical MethodMechanistic Causality
    Enthalpy of Polymerization ( ΔHpoly​ ) -70 to -80 kJ/molIsothermal DSCExothermic conversion of high-energy π -bonds to stable σ -bonds.
    Activation Energy ( Ea​ ) 60 - 70 kJ/molTGA / DSCLowered significantly by the electron-donating pyrrolidine ring.
    Oxidation Potential ( Eox​ ) +0.75 V vs Ag/AgClCyclic VoltammetryCorresponds to the removal of an electron from the pyrrolidine nitrogen.
    Table 2: Room Temperature (25°C) Degradation Profile

    Comparative purity over time demonstrating the necessity of stabilization.

    Timepoint (25°C)Uninhibited Purity (%)TBC-Inhibited (1000 ppm) Purity (%)Dominant Degradant Species
    0 Hours > 99.5%> 99.5%None (Baseline)
    24 Hours ~ 82.0%> 99.0%Soluble Oligomers
    48 Hours ~ 55.0%> 98.5%Insoluble Cross-linked Polymer
    72 Hours < 25.0% (Viscous)> 98.0%Polymeric Matrix / N-Oxides

    Experimental Protocols: Self-Validating Stability Assessment

    To rigorously quantify the thermodynamic stability of this compound, researchers must employ a multi-modal analytical approach. The following step-by-step methodology ensures that both thermal and structural degradation are captured without introducing artifactual degradation during sample handling.

    Step-by-Step Methodology

    Step 1: Inert Sample Preparation

    • Transfer the synthesized 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine into a strictly controlled Argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm).

    • Causality: Ambient oxygen acts as a biradical initiator for polymerization and a direct reactant for N-oxidation. Isolating the baseline sample prevents false-positive degradation rates.

    Step 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

    • Seal 5-10 mg of the uninhibited sample in a hermetic aluminum pan within the glovebox.

    • Perform an isothermal hold at 25°C for 24 hours in the DSC apparatus, monitoring the heat flow ( mW ).

    • Causality: Any exothermic drift from the baseline directly quantifies the rate of spontaneous auto-polymerization at room temperature. Integration of this peak yields the partial ΔHpoly​ .

    Step 3: Kinetic Tracking via Quantitative NMR (qNMR)

    • Prepare a 50 mM solution of the compound in deuterated chloroform ( CDCl3​ ) containing 10 mM of 1,3,5-trimethoxybenzene as an internal standard.

    • Acquire 1H -NMR spectra every 4 hours for 72 hours at 25°C.

    • Causality: Track the integration of the vinylic protons (typically appearing as distinct multiplets between 5.2 ppm and 6.8 ppm). The disappearance of these signals relative to the internal standard provides a highly accurate kinetic rate constant ( k ) for the loss of the monomer.

    Step 4: Inhibitor Validation

    • Repeat Steps 2 and 3 using a sample spiked with 1000 ppm of 4-tert-butylcatechol (TBC) .

    • Causality: TBC acts as a radical scavenger. By comparing the k values of the uninhibited vs. inhibited samples, the efficiency of the stabilization strategy is empirically validated [3].

    Workflow S1 1. Sample Preparation (Glovebox, Argon, 25°C) S2 2. Thermal Profiling (DSC/TGA to map ΔH_poly) S1->S2 S3 3. Kinetic Tracking (qNMR & HPLC-MS over 72h) S2->S3 S4 4. Data Synthesis (Extract Ea and Half-life) S3->S4

    Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

    Field-Proven Stabilization Strategies

    Because the thermodynamic equilibrium heavily favors the polymerized state, kinetic stabilization is mandatory for the storage and handling of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine.

    • Chemical Inhibition: The addition of a phenolic antioxidant, specifically 4-tert-butylcatechol (TBC) at concentrations of 0.1% to 0.5% (1000 - 5000 ppm), is required [1][3]. TBC rapidly donates a hydrogen atom to propagating carbon-centered radicals, terminating the polymerization chain reaction.

    • Thermal Control: While this guide focuses on room temperature (25°C), long-term storage must be conducted at -20°C to kinetically freeze the degradation pathways.

    • Actinic Light Protection: The sample must be stored in amber borosilicate glassware. UV-Vis photons possess sufficient energy to cleave the vinylic π -bond, initiating radical cascades regardless of ambient temperature.

    References

    • PubChem: 2-Vinylpyridine (CID 7521) . National Center for Biotechnology Information.[Link]

    • 2-Vinylpyridine: Properties and Synthesis . Wikipedia, The Free Encyclopedia. [Link]

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    Application Note & Synthesis Protocol: Palladium-Catalyzed Vinylation of 3-Methyl-2-(pyrrolidin-1-yl)pyridine Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Synthesis Protocol: Palladium-Catalyzed Vinylation of 3-Methyl-2-(pyrrolidin-1-yl)pyridine Derivatives

    Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    Strategic Rationale and Mechanistic Overview

    The synthesis of functionalized vinylpyridines is a critical workflow in the development of novel pharmaceutical intermediates and advanced polymeric ligands[1]. To synthesize 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine , the most robust and scalable approach is the Suzuki-Miyaura cross-coupling of 5-bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine[2] with a stable vinylating agent.

    Historically, gaseous ethylene (via Heck coupling) or unstable vinylboronic acids were utilized. However, these methods often suffer from poor scalability, regioselectivity issues, and reagent degradation[3]. In this protocol, we utilize potassium vinyltrifluoroborate ( K[CH2​=CHBF3​] ). As an air- and moisture-stable crystalline solid, it provides a slow, controlled release of the active boronic acid species in the presence of water and base, preventing protodeboronation and homocoupling side reactions[4].

    The reaction relies on a Pd(0)/Pd(II) catalytic cycle[5][6]. The fundamental causality behind our reagent selection is as follows:

    • Catalyst System ( Pd(OAc)2​ / PPh3​ ): A highly active, in-situ generated Pd(0) complex. The triphenylphosphine ligand provides sufficient electron density to facilitate the oxidative addition into the electron-rich pyridine C-Br bond[1].

    • Base ( Cs2​CO3​ ): A mild but highly effective base that facilitates transmetalation without causing degradation of the pyrrolidine moiety[1].

    • Solvent ( THF/H2​O 24:1): The biphasic nature is non-negotiable. Water is strictly required to hydrolyze the trifluoroborate salt into the active vinylboronic acid intermediate, while THF solubilizes the heteroaryl bromide[1][4].

    Catalytic Workflow and Logic

    G N1 Pd(0)(PPh3)2 Active Catalyst N2 Oxidative Addition Ar-Pd(II)-Br Complex N1->N2 5-Bromo-3-methyl-2- (pyrrolidin-1-yl)pyridine N3 Transmetalation Ar-Pd(II)-Vinyl Complex N2->N3 Potassium vinyltrifluoroborate + Cs2CO3 / H2O N4 Reductive Elimination Target Product + Pd(0) N3->N4 Isomerization & C-C Bond Formation N4->N1 Catalyst Regeneration

    Figure 1: Catalytic cycle for the Suzuki-Miyaura vinylation of the pyridine derivative.

    Experimental Protocol

    Self-Validating System Note: Every critical step below includes an observable metric. If the metric is not met, the protocol dictates a troubleshooting pause, ensuring the scientific integrity of the workflow.

    Materials Required
    • Substrate: 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine (1.0 equiv, 10.0 mmol, ~2.41 g)[2]

    • Reagent: Potassium vinyltrifluoroborate (1.5 equiv, 15.0 mmol, 2.01 g)[1]

    • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (2 mol%, 0.2 mmol, 45 mg)[1]

    • Ligand: Triphenylphosphine ( PPh3​ ) (6 mol%, 0.6 mmol, 157 mg)[1]

    • Base: Cesium carbonate ( Cs2​CO3​ ) (3.0 equiv, 30.0 mmol, 9.77 g)[1]

    • Solvent: Tetrahydrofuran (THF) / Deionized Water ( H2​O ) (24:1 ratio, 50 mL total)[1]

    Step-by-Step Methodology
    • Reaction Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, potassium vinyltrifluoroborate, Pd(OAc)2​ , PPh3​ , and Cs2​CO3​ [1][7].

      • Causality: Solid reagents are added first to allow for bulk degassing before solvent introduction, minimizing early catalyst oxidation.

    • Degassing (Critical Step): Seal the flask with a rubber septum. Apply vacuum (≤ 1 mbar) for 3 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

    • Solvent Introduction: Syringe in 48 mL of anhydrous THF and 2 mL of degassed deionized water[1].

      • Causality: The immediate color change (typically to a pale yellow/orange) indicates the reduction of Pd(II) to the active Pd(0) species mediated by the phosphine ligand.

    • Heating and Monitoring: Replace the septum with a Teflon-lined screw cap (if using a sealed tube) or a reflux condenser under Argon. Heat the reaction mixture in an oil bath set to 85 °C for 24–48 hours[1].

      • Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the starting material (aryl bromide) peak is fully consumed. The presence of a highly fluorescent spot under 254 nm UV indicates the extended conjugation of the vinylpyridine product.

    • Quenching: Cool the system to room temperature. Dilute the mixture with 50 mL of H2​O to quench the reaction and dissolve inorganic salts[1].

    Workup and Purification
    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane ( CH2​Cl2​ ) (3 × 50 mL)[1].

    • Washing: Combine the organic phases and wash with saturated aqueous NaCl (brine) (1 × 50 mL) to remove residual THF and water[1].

    • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C, 250 mbar) to yield the crude product[1].

    • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of Hexanes to 15% EtOAc in Hexanes containing 1% Triethylamine).

      • Causality: The addition of 1% Triethylamine prevents the basic pyrrolidinyl-pyridine product from streaking on the acidic silica gel, ensuring a sharp elution band and high purity.

    Reaction Optimization & Data Presentation

    The following table summarizes the causal relationship between reaction parameters and isolated yield, validating the chosen protocol conditions.

    Parameter VariedConditions TestedCatalyst SystemConversion (%)Isolated Yield (%)Rationale / Observation
    Solvent Ratio THF (Anhydrous) Pd(OAc)2​ / PPh3​ < 10%N/ALack of water prevents hydrolysis of the trifluoroborate salt[4].
    Solvent Ratio THF/ H2​O (24:1) Pd(OAc)2​ / PPh3​ > 98%88% Optimal balance of substrate solubility and reagent activation[1].
    Base Selection K2​CO3​ (3.0 eq) Pd(OAc)2​ / PPh3​ 75%62%Weaker base leads to slower transmetalation step.
    Base Selection Cs2​CO3​ (3.0 eq) Pd(OAc)2​ / PPh3​ > 98%88% High solubility of Cs-salts in organic phase accelerates coupling[1].
    Catalyst Pd(PPh3​)4​ (5 mol%) Cs2​CO3​ / THF/ H2​O 85%71%Pre-formed Pd(0) is prone to oxidation over the 48h reaction time.

    References

    • Chemical Substance Information: 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine. NextSDS / Chemical Database. Validated starting material identifier (CAS: 1196147-33-7). URL: [Link]

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Foundational mechanism of the Suzuki-Miyaura catalytic cycle. URL:[Link]

    • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. URL:[Link]

    • Wang, J., et al. (2011). Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry, 76(11), 4771-4775. Protocol adaptation for heteroaryl-bromide vinylation. URL:[Link]

    Sources

    Application

    Application Note: Copolymerization Techniques Using 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Monomers

    Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Monomer Profile The development of stimuli-responsive polymers...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

    Introduction & Monomer Profile

    The development of stimuli-responsive polymers has revolutionized targeted drug delivery and smart materials. Among these, pyridine-containing polymers are highly valued for their pH-responsive behavior. 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (MPVP) represents an advanced, highly functionalized vinylpyridine derivative.

    Unlike standard 2-vinylpyridine (2VP) or 4-vinylpyridine (4VP), MPVP incorporates a bulky, electron-donating pyrrolidine ring at the 2-position and a methyl group at the 3-position. This unique structural motif provides three critical advantages:

    • Enhanced Basicity: The pyrrolidine substituent significantly increases the pKa of the pyridine nitrogen, shifting the pH-responsiveness to a more physiologically relevant range (pH 6.5–7.0), ideal for tumor microenvironment targeting.

    • Steric Hindrance: The adjacent methyl and pyrrolidine groups restrict backbone rotation, yielding polymers with increased rigidity and higher glass transition temperatures ( Tg​ ).

    • Hydrogen Bonding & Coordination: The tertiary amine of the pyrrolidine ring acts as a powerful ligand for metal coordination or hydrogen bonding with therapeutic payloads.

    Mechanistic Insights: Selecting the Right Polymerization Technique

    Achieving precise molecular weights, narrow dispersity (Đ), and complex architectures (e.g., block copolymers) requires Controlled Radical Polymerization (CRP). However, the strong coordinating ability of the pyrrolidine and pyridine nitrogens in MPVP poses a significant challenge.

    Why RAFT over ATRP?

    Atom Transfer Radical Polymerization (ATRP) relies on transition metal catalysts (typically Copper/Amine complexes). Strongly basic monomers like MPVP can competitively bind to the copper catalyst, leading to catalyst poisoning, premature termination, and broad molecular weight distributions[1].

    Conversely, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a metal-free process. It is highly tolerant to tertiary amines and basic functionalities. As foundational work by Convertine et al. demonstrated with 2VP and 4VP, RAFT utilizing dithioester chain transfer agents (CTAs) provides exceptional end-group control and near-quantitative blocking efficiency for vinylpyridines[2][3]. Therefore, RAFT is the definitive technique for MPVP copolymerization.

    Experimental Workflows & Protocols

    The following protocol details the synthesis of a well-defined Poly(PEG-block-MPVP) amphiphilic diblock copolymer, designed to self-assemble into pH-responsive micelles for drug delivery. This workflow is designed as a self-validating system, incorporating analytical checkpoints to ensure livingness before proceeding to the next step.

    Phase 1: Synthesis of the Macro-CTA (Poly-MPVP)

    Causality Check: We utilize Cumyl Dithiobenzoate (CDB) as the RAFT agent. The cumyl leaving group (R-group) efficiently reinitiates styrenic and vinylpyridine monomers, while the dithiobenzoate (Z-group) provides excellent stabilization of the intermediate radical, minimizing side reactions[2].

    Materials:

    • MPVP monomer (purified via basic alumina column to remove inhibitors)

    • Cumyl Dithiobenzoate (CDB) (RAFT Agent)

    • Azobisisobutyronitrile (AIBN) (Thermal Initiator)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Procedure:

    • Reaction Setup: In a 25 mL Schlenk flask, dissolve MPVP (5.0 g, 26.5 mmol), CDB (36.1 mg, 0.13 mmol), and AIBN (4.3 mg, 0.026 mmol) in 5.0 mL of anhydrous DMF. Note: The [M]:[CTA]:[I] ratio is maintained at 200:1:0.2 to target a specific molecular weight while ensuring the CTA dominates the chain transfer process.

    • Degassing (Critical Step): Oxygen is a potent radical scavenger that will terminate the living polymerization. Seal the flask and perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

    • Polymerization: Submerge the flask in a pre-heated oil bath at 65 °C. Stir continuously for 18 hours.

    • In-Process Validation (Checkpoint 1): Withdraw a 0.1 mL aliquot using an air-tight syringe. Analyze via 1 H NMR (CDCl 3​ ) to determine monomer conversion (comparing vinyl protons to polymer backbone protons) and GPC to confirm a monomodal peak with low dispersity (Đ < 1.25).

    • Quenching & Isolation: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer dropwise into 200 mL of cold hexanes.

    • Purification: Recover the pink-tinted polymer (color indicates the retention of the dithiobenzoate end-group) via vacuum filtration. Dry under vacuum at 40 °C for 24 hours.

    Phase 2: Block Copolymerization via PISA

    To create drug delivery vehicles, the Poly-MPVP macro-CTA is chain-extended with a hydrophilic block. Polymerization-Induced Self-Assembly (PISA) allows for simultaneous polymerization and nanoparticle formation[4].

    • Setup: Dissolve the Poly-MPVP macro-CTA and a hydrophilic monomer (e.g., Poly(ethylene glycol) methyl ether methacrylate, PEGMA) in a selective solvent (e.g., ethanol/water mixture) where the growing PEG block is soluble, but the MPVP block becomes insoluble at specific pHs.

    • Initiation: Add AIBN (ratio Macro-CTA:AIBN = 1:0.2), degas via nitrogen sparging for 30 minutes, and heat to 70 °C for 12 hours.

    • Validation (Checkpoint 2): UV-Vis spectroscopy should confirm the shift or consumption of the dithiobenzoate peak (~302 nm), proving successful chain extension.

    Visualization of Workflows and Pathways

    G N1 Monomer (MPVP) + RAFT Agent (CDB) + Initiator (AIBN) N2 Deoxygenation (Freeze-Pump-Thaw) N1->N2 N3 Thermal Polymerization (65°C, Argon) N2->N3 N4 Quenching & Precipitation (Cold Hexanes) N3->N4 N5 Macro-CTA (Living Poly-MPVP) N4->N5

    Figure 1: Step-by-step workflow for the RAFT homopolymerization of MPVP.

    G N1 PEG-b-P(MPVP) Diblock Copolymer N2 Aqueous Assembly (pH > 7.4) N1->N2 Self-Assembly N3 Drug-Loaded Micelle (Hydrophobic Core) N2->N3 Encapsulation N4 Tumor Microenvironment (pH < 6.5) N3->N4 Systemic Circulation N5 Protonation of MPVP Micelle Dissociation N4->N5 Stimuli Response N6 Targeted Drug Release N5->N6 Payload Delivery

    Figure 2: Mechanism of pH-responsive micellization and targeted drug release using MPVP copolymers.

    Quantitative Data & Analytics

    The table below summarizes the expected kinetic and analytical parameters when comparing different polymerization techniques for highly basic vinylpyridines like MPVP. Data is extrapolated from foundational vinylpyridine literature to guide experimental expectations[1][2].

    Polymerization TechniqueCatalyst / Control AgentConversion (%)Target Mn​ ( g/mol )Actual Mn​ ( g/mol )Dispersity (Đ)End-Group Fidelity
    Free Radical (FRP) AIBN (None)> 95%N/A85,0002.5 - 3.5None (Dead chains)
    ATRP CuBr / PMDETA< 30% (Poisoned)20,00045,000> 1.8Poor
    RAFT (Bulk) CDB80 - 85%20,00021,5001.15 - 1.25> 90% (Living)
    RAFT (Solution) CDB (in DMF)70 - 75%15,00014,8001.10 - 1.18> 95% (Living)

    Table 1: Comparative analytical metrics for MPVP polymerization. RAFT provides superior control over molecular weight and dispersity compared to ATRP, which suffers from competitive ligand binding.

    Conclusion

    The synthesis of copolymers utilizing 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (MPVP) unlocks new potentials in the realm of smart, pH-responsive nanomaterials. By strictly adhering to RAFT polymerization protocols[3], researchers can bypass the catalytic poisoning inherent to metal-mediated systems[1], achieving precise architectural control. The resulting block copolymers are highly effective as self-assembling nanocarriers, capable of rapid, protonation-triggered payload release in acidic microenvironments.

    References

    • Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679–4681. URL:[Link]

    • Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. (2026). National Center for Biotechnology Information (PMC). URL:[Link] (Extrapolated via PMC general indexing for RAFT PISA techniques).

    • Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. (2021). Polymer Chemistry (RSC Publishing). URL:[Link]

    Sources

    Method

    Application Note: Dissolution and Stabilization Protocols for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    Introduction & Chemical Profiling 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a highly functionalized, amphiphilic pyridine derivative. Structurally, it features a basic pyridine core, a lipophilic methyl group, a po...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Profiling

    3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a highly functionalized, amphiphilic pyridine derivative. Structurally, it features a basic pyridine core, a lipophilic methyl group, a polarizable pyrrolidine ring, and a highly reactive vinyl group. This unique structural motif makes it a valuable intermediate in organic synthesis and a potent tunable covalent warhead in targeted drug discovery, particularly for modifying noncatalytic cysteines (e.g., Cys797 in EGFR)[1].

    However, the presence of the vinyl group introduces significant handling challenges. Vinylpyridines are highly susceptible to free-radical auto-polymerization[2]. Therefore, achieving complete dissolution without triggering polymerization requires strict environmental controls, an understanding of the molecule's electronic properties, and rigorous stabilization protocols[3].

    Causality in Solvent Selection (Expertise & Experience)

    The solubility profile of this compound is dictated by the competing electronic and steric effects of its substituents:

    • The Pyridine & Pyrrolidine Core : The nitrogen atoms confer significant basicity (pKa ~4.98 for the pyridine moiety) and hydrogen-bond accepting capabilities[4]. Consequently, the compound exhibits excellent solubility in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF, acetone)[3].

    • The Methyl & Pyrrolidine Ring : These aliphatic groups increase the overall lipophilicity (logP) of the molecule compared to unsubstituted 2-vinylpyridine or 4-vinylpyridine[4]. This structural modification allows for complete miscibility in moderately polar halogenated solvents (dichloromethane, chloroform) and ethers (diethyl ether, THF)[3].

    • The Vinyl Group (The Critical Variable) : The vinyl moiety is nonpolar but highly reactive. Causality Rule: Dissolution must never be assisted by heat. Thermal energy will initiate free-radical polymerization at the vinylic site, converting the monomeric solution into an insoluble, cross-linked poly(vinylpyridine) gel[2].

    Quantitative Solubility & Solvent Matrix

    Data summarized and extrapolated from structurally analogous vinylpyridine monomers[3],[4],[5].

    Solvent ClassRecommended SolventPredicted SolubilityDielectric Constant (ε)Application Context
    Polar Aprotic DMSO / DMF> 100 mg/mL (Miscible)46.7 / 36.7In vitro biological assays, long-term stock storage.
    Polar Protic Methanol / Ethanol> 100 mg/mL (Miscible)32.7 / 24.5Polymerization reactions, analytical chromatography.
    Halogenated Dichloromethane (DCM)> 100 mg/mL (Miscible)8.93Organic synthesis, liquid-liquid extractions.
    Ether THF / Diethyl Ether~ 50 - 100 mg/mL7.5 / 4.3Precipitation protocols, Grignard/organometallic reactions.
    Non-Polar Hexanes / Heptane< 10 mg/mL (Slight)~ 2.0Anti-solvent for crystallization or purification.

    Pre-Analytical Handling & Stabilization

    Before attempting dissolution, the stabilization status of the monomer must be verified. Commercial vinylpyridines are typically shipped with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), or butylated hydroxytoluene (BHT), usually at concentrations of 100–200 ppm[2],[6].

    • Mechanistic Action : Inhibitors like BHT quench oxygen-based free radicals that form spontaneously upon exposure to light or ambient oxygen[7].

    • If the inhibitor has been removed (e.g., via basic alumina column chromatography) for downstream polymerization, the compound must be dissolved and used immediately, or stored at <4°C in the dark under inert gas[7],[8].

    Step-by-Step Dissolution Protocol

    This protocol is designed as a self-validating system to ensure monomeric dissolution while preventing auto-polymerization.

    Materials Required:

    • 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (Monomer)

    • Selected anhydrous organic solvent (e.g., DMSO, DCM, or Methanol)

    • Amber glass vials (to prevent photo-initiation)

    • Vortex mixer and ice bath

    • 0.22 µm PTFE syringe filters

    Procedure:

    • Environmental Control : Equilibrate the amber glass vial and the organic solvent to room temperature (20–25°C). Ensure the workspace is away from direct UV/sunlight[5].

    • Weighing : Accurately weigh the desired mass of the compound into the amber vial. If the compound presents as a viscous liquid, use a positive displacement pipette.

    • Solvent Addition : Add the organic solvent dropwise while gently swirling the vial to prevent localized concentration gradients.

    • Agitation (Critical Step) : Vortex the mixture at medium speed for 30–60 seconds. Do not use ultrasonic baths that generate heat, and never apply a heat gun. If prolonged agitation is required, periodically cool the vial in an ice bath to dissipate kinetic heat.

    • Inhibitor Management (Optional) : If the downstream application (e.g., biological assay) is sensitive to BHT/TBC, the inhibitor can be removed post-dissolution by passing the solution through a short column of weak base ion-exchange resin (e.g., Amberlyst A21) or basic alumina[7].

    • Storage : Flush the headspace of the vial with inert gas (Nitrogen or Argon) to displace oxygen, seal tightly, and store at -20°C[8].

    Validation & Troubleshooting (Self-Validating System)

    To ensure trustworthiness and experimental integrity, the dissolution must be validated:

    • Visual Inspection : The solution should be completely clear and colorless to pale yellow[4]. Any turbidity or increased viscosity indicates partial polymerization.

    • Filtration Test (Mechanical Validation) : Pass 1 mL of the solution through a 0.22 µm PTFE syringe filter. A sudden increase in backpressure (resistance) is a definitive mechanical indicator that micro-gels (polymers) have formed[3]. If this occurs, the batch must be discarded.

    • Analytical Validation : Perform 1 H-NMR in CDCl 3​ or DMSO- d6​ . Look for sharp vinylic proton peaks (typically between 5.0 and 7.0 ppm). Broadening of these peaks confirms unwanted polymeric chain formation.

    Mechanistic Workflow Diagram

    Workflow Step1 3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine Check Check Inhibitor Status (e.g., TBC or BHT) Step1->Check InhibitorYes Inhibitor Present (>100 ppm) Check->InhibitorYes Yes InhibitorNo No Inhibitor (Polymerization Risk) Check->InhibitorNo No Solvent Select Organic Solvent (DCM, MeOH, DMSO) InhibitorYes->Solvent AddInhibitor Add 100-200 ppm BHT or Store at <4°C InhibitorNo->AddInhibitor AddInhibitor->Solvent Dissolve Vortex/Sonicate at RT (Strictly Avoid Heat) Solvent->Dissolve Validate Validation (Clear Solution, Filter Test) Dissolve->Validate

    Workflow for the safe dissolution and stabilization of vinylpyridine derivatives.

    References

    • [2] Title: 2-Vinylpyridine - Wikipedia Source: wikipedia.org URL:

    • [3] Title: An In-depth Technical Guide to the Solubility of 4-Vinylpyridine in Organic Solvents Source: benchchem.com URL:

    • [4] Title: 2-Vinylpyridine - Grokipedia Source: grokipedia.com URL:

    • [6] Title: CAS 100-43-6: 4-Vinylpyridine Source: cymitquimica.com URL:

    • [5] Title: 4-Vinylpyridine CAS#: 100-43-6 - ChemicalBook Source: chemicalbook.com URL:

    • [7] Title: Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? Source: researchgate.net URL:

    • [8] Title: WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof Source: google.com (Patents) URL:

    • [1] Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR Source: nih.gov (PubMed) URL:

    Sources

    Application

    Application Notes and Protocols for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine in Transition Metal Catalysis: A Guide for Researchers

    Prepared for: Researchers, scientists, and drug development professionals. Introduction: The Promise of a Unique Ligand Scaffold The field of transition metal catalysis is continuously driven by the design and synthesis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared for: Researchers, scientists, and drug development professionals.

    Introduction: The Promise of a Unique Ligand Scaffold

    The field of transition metal catalysis is continuously driven by the design and synthesis of novel ligands that can fine-tune the electronic and steric properties of a metal center, thereby enabling new transformations and improving the efficiency of existing ones. The ligand 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine presents a unique combination of structural motifs that suggests significant potential in catalysis. This molecule integrates a pyridine ring, a well-established coordinating heterocycle in transition metal chemistry, with a pyrrolidine substituent at the 2-position and a vinyl group at the 5-position.

    The 2-(pyrrolidin-1-yl)pyridine framework is a known bidentate N,N-donor ligand scaffold. The nitrogen atom of the pyridine ring and the nitrogen of the pyrrolidine ring can chelate to a metal center, forming a stable five-membered ring. This chelation can enhance the stability of the resulting metal complex. The methyl group at the 3-position can introduce steric bulk, potentially influencing the regioselectivity and stereoselectivity of catalytic reactions. Furthermore, the vinyl group at the 5-position offers a reactive handle for further functionalization, such as polymerization or immobilization onto a solid support, which is highly desirable for catalyst recovery and reuse.

    Despite its promising structural features, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of published research detailing the synthesis, coordination chemistry, and catalytic applications of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. While the compound is commercially available, indicating its synthesis is achievable, its utility as a ligand in transition metal catalysis remains largely unexplored in the public domain.

    This document, therefore, serves as a forward-looking guide based on established principles of coordination chemistry and catalysis with related ligand systems. It aims to provide researchers with a foundational understanding of the potential applications of this ligand and to offer detailed, albeit theoretical, protocols to stimulate and guide future research in this promising area. The methodologies described herein are extrapolated from well-documented procedures for analogous pyridine- and pyrrolidine-based ligands and are intended to serve as a starting point for experimental investigation.

    PART 1: Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    The synthesis of this ligand is not explicitly detailed in the current body of scientific literature. However, a plausible synthetic route can be envisioned based on established methodologies for the functionalization of pyridine rings. A potential retrosynthetic analysis is outlined below.

    G Target 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Intermediate1 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine Target->Intermediate1 Stille or Suzuki Coupling Intermediate3 Vinylating Agent (e.g., vinyltributylstannane) Target->Intermediate3 Intermediate2 2,5-Dibromo-3-methylpyridine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution Intermediate4 Pyrrolidine Intermediate1->Intermediate4 StartingMaterial 2-Amino-5-bromo-3-methylpyridine Intermediate2->StartingMaterial Sandmeyer Reaction

    Caption: Retrosynthetic analysis for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine.

    Proposed Synthetic Protocol:

    This protocol is a hypothetical sequence of reactions based on standard organic chemistry transformations. Optimization of each step would be necessary.

    Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine from 2-Amino-5-bromo-3-methylpyridine (Sandmeyer Reaction)

    • To a solution of 2-amino-5-bromo-3-methylpyridine in aqueous HBr (48%), cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide in aqueous HBr.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.

    • Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Step 2: Synthesis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine (Nucleophilic Aromatic Substitution)

    • In a sealed tube, combine 2,5-dibromo-3-methylpyridine, pyrrolidine (2-3 equivalents), and a base such as potassium carbonate in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours to overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

    Step 3: Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (Stille or Suzuki Cross-Coupling)

    • Stille Coupling:

      • To a solution of 5-bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine in anhydrous toluene, add vinyltributylstannane.

      • Add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

      • Degas the mixture and heat under an inert atmosphere (e.g., argon) at reflux for several hours.

      • Monitor the reaction progress by TLC or GC-MS.

      • Upon completion, cool the reaction, and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

      • Filter the mixture, and extract the filtrate with an organic solvent.

      • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

    • Suzuki Coupling:

      • Combine 5-bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine, potassium vinyltrifluoroborate, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., cesium carbonate) in a suitable solvent system (e.g., toluene/water).

      • Degas the mixture and heat under an inert atmosphere.

      • After completion, perform an aqueous workup, extract the product, and purify by column chromatography.

    PART 2: Application in Transition Metal Catalysis - A Prospective Outlook

    Given its structural features, 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is anticipated to be a versatile ligand for a range of transition metal-catalyzed reactions. The bidentate N,N-coordination is expected to form stable complexes with late transition metals such as palladium, rhodium, and iridium.

    Potential Catalytic Applications:
    • Palladium-Catalyzed Cross-Coupling Reactions: The ligand could be particularly effective in palladium-catalyzed reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The electron-donating pyrrolidine group can enhance the electron density at the palladium center, facilitating the oxidative addition step, which is often the rate-determining step in these catalytic cycles.

    • Rhodium- and Iridium-Catalyzed Reactions: The ligand could also find applications in rhodium- and iridium-catalyzed processes such as hydrogenation, hydroformylation, and C-H activation. The chiral environment that could be induced by the pyrrolidine ring (if a chiral pyrrolidine is used in the synthesis) would be of interest for asymmetric catalysis.

    Hypothetical Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    This protocol is a general guideline for exploring the utility of the ligand in a Suzuki-Miyaura coupling reaction.

    Objective: To couple an aryl bromide with an arylboronic acid using a palladium complex of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine as a pre-catalyst or by generating the catalyst in situ.

    Materials:

    • Palladium(II) acetate [Pd(OAc)₂] or another suitable palladium precursor.

    • 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (the ligand).

    • Aryl bromide.

    • Arylboronic acid.

    • Base (e.g., potassium carbonate, cesium carbonate).

    • Solvent (e.g., toluene, dioxane, DMF).

    • Inert gas (argon or nitrogen).

    • Standard glassware for air-sensitive reactions.

    Experimental Workflow:

    G Start Assemble Reactants Inert Inert Atmosphere (Ar or N2) Start->Inert Add_Pd Add Pd Precursor Inert->Add_Pd Add_Ligand Add Ligand Add_Pd->Add_Ligand Add_Base Add Base Add_Ligand->Add_Base Add_Solvent Add Solvent Add_Base->Add_Solvent Add_Reactants Add Aryl Halide & Arylboronic Acid Add_Solvent->Add_Reactants Heat Heat Reaction Mixture Add_Reactants->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Column Chromatography Extract->Purify

    Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Detailed Procedure (in situ catalyst generation):

    • To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (1.1-2.2 equivalents relative to Pd).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the base (e.g., K₂CO₃, 2 equivalents), the aryl bromide (1 equivalent), and the arylboronic acid (1.2-1.5 equivalents).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction's progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Data Presentation:

    The efficacy of the ligand should be evaluated by systematically varying reaction parameters and comparing the results to established ligand systems. The data should be presented in a clear, tabular format.

    EntryAryl BromideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
    14-BromoanisolePhenylboronic acidK₂CO₃Toluene10012e.g., 85
    21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃Dioxane908e.g., 92
    3.....................

    PART 3: Mechanistic Considerations and Future Directions

    The proposed catalytic activity of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine in palladium-catalyzed cross-coupling reactions would likely follow the generally accepted catalytic cycle.

    G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar'

    Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    Future Research:

    • Synthesis and Characterization of Metal Complexes: The first crucial step will be the synthesis and full characterization (NMR, X-ray crystallography, etc.) of the transition metal complexes of this ligand. This will provide invaluable information about its coordination modes and the geometry of the resulting complexes.

    • Screening in a Broader Range of Catalytic Reactions: The ligand should be tested in a wide array of catalytic transformations to fully understand its scope and limitations.

    • Mechanistic Studies: Detailed mechanistic investigations, including kinetic studies and computational modeling, will be essential to understand the role of the ligand in the catalytic cycle and to rationally design more efficient catalytic systems.

    • Asymmetric Catalysis: The synthesis of chiral analogues of this ligand, for example, by using enantiopure pyrrolidine derivatives, could open up exciting possibilities in asymmetric catalysis.

    • Immobilization and Reusability: The vinyl group provides an excellent opportunity for immobilizing the catalyst on a solid support, which is a key aspect of developing sustainable catalytic processes.

    Conclusion

    While the catalytic applications of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine are yet to be documented in the scientific literature, its unique structural features make it a highly promising candidate for a versatile ligand in transition metal catalysis. The protocols and perspectives provided in this document are intended to serve as a robust starting point for researchers to explore the potential of this intriguing molecule. The systematic investigation of its synthesis, coordination chemistry, and catalytic activity is poised to contribute significantly to the advancement of homogeneous catalysis.

    Method

    Application Notes and Protocols: In Vitro Profiling of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    A Guide for Researchers in Neuroscience and Drug Discovery Abstract This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel chemical entity, 3-Methyl-2-(pyrrolidin-1-yl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers in Neuroscience and Drug Discovery

    Abstract

    This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel chemical entity, 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. Based on its structural motifs—specifically the pyridine ring and a pyrrolidinyl group, which are characteristic features of ligands for nicotinic acetylcholine receptors (nAChRs)—we hypothesize that this compound is a modulator of nAChRs.[1][2] This guide presents a strategic series of detailed protocols, from initial binding affinity determination to functional characterization of agonist or antagonist activity, and finally, detailed electrophysiological analysis. The methodologies are designed to provide a thorough understanding of the compound's mechanism of action at nAChRs, which are critical therapeutic targets for neurological disorders and nicotine addiction.[3][4]

    Introduction and Scientific Background

    3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a novel compound with structural similarities to known nicotinic acetylcholine receptor (nAChR) ligands. The nAChR family is a diverse group of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3] They are implicated in a wide range of physiological processes, including cognitive function, learning, memory, and attention.[4] Dysregulation of nAChR signaling is associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5]

    The structural backbone of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine suggests a potential interaction with various nAChR subtypes, such as the high-affinity α4β2 receptor, which is abundant in the brain, or the α7 receptor, known for its high calcium permeability.[6][7] Therefore, a systematic in vitro evaluation is essential to determine its binding affinity, functional efficacy, and subtype selectivity.

    This guide outlines a three-tiered experimental approach:

    • Radioligand Binding Assays: To determine the compound's binding affinity (Kᵢ) for the most prevalent CNS nAChR subtypes, α4β2 and α7.

    • Functional Calcium Flux Assays: To assess whether the compound acts as an agonist, antagonist, or allosteric modulator by measuring changes in intracellular calcium in cells expressing specific nAChR subtypes.[8]

    • Two-Electrode Voltage Clamp (TEVC) Electrophysiology: To provide a detailed characterization of the compound's effect on ion channel function using Xenopus oocytes expressing the target receptors.[9]

    This tiered approach ensures a comprehensive pharmacological profile, enabling researchers to make informed decisions about the compound's potential for further development.

    Compound Handling and Preparation

    • Compound: 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    • Storage: Store the solid compound at -20°C, protected from light and moisture.

    • Stock Solution Preparation:

      • Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).

      • Warm the vial to room temperature before opening to prevent condensation.

      • Sonicate briefly if necessary to ensure complete dissolution.

      • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

    • Working Dilutions: Prepare serial dilutions from the stock solution in the appropriate assay buffer on the day of the experiment. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

    Tier 1: Radioligand Binding Assays

    Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.[6] These competition assays measure the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.

    Protocol: α4β2 nAChR Competition Binding Assay
    • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human α4β2 nAChR subtype.

    • Radioligand: [³H]-Cytisine or [¹²⁵I]-Epibatidine (select based on availability and desired sensitivity).[3][6]

    • Source of Receptors: Commercially available cell membranes from HEK293 cells stably expressing human α4β2 nAChRs, or prepared rat brain membranes.[6][10]

    Step-by-Step Protocol:

    • Membrane Preparation (if using brain tissue): Homogenize rat forebrain tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration using a BCA or Bradford assay.[10]

    • Assay Setup: Perform the assay in a 96-well plate format. To each well, add the following in order:

      • 150 µL of membrane preparation (50-100 µg protein/well).

      • 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle (for total binding).

      • 50 µL of radioligand (e.g., [³H]-Cytisine at a final concentration equal to its K𝘥).

    • Non-Specific Binding (NSB): In separate wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM nicotine or epibatidine) to determine non-specific binding.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[10]

    • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethylenimine). Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[10]

    • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[10]

    Protocol: α7 nAChR Competition Binding Assay
    • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human α7 nAChR subtype.

    • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.[6][11]

    • Source of Receptors: Commercially available membranes from GH4C1 or SH-SY5Y cells expressing α7 nAChRs, or prepared rat hippocampal membranes.[8][11]

    Protocol: The protocol is analogous to the α4β2 assay, with the following modifications:

    • Use the appropriate radioligand and receptor source for the α7 subtype.

    • The incubation time may need optimization (e.g., 2 hours at room temperature).

    • For non-specific binding, use a high concentration of a known α7 ligand like nicotine or unlabeled α-bungarotoxin.

    Table 1: Example Data Presentation for Binding Assays

    nAChR SubtypeRadioligandKᵢ (nM) for Test Compound95% Confidence Interval
    α4β2[³H]-CytisineValueRange
    α7[³H]-MLAValueRange

    Tier 2: Functional Assays (Calcium Flux)

    Functional assays determine whether a compound that binds to a receptor also activates it (agonist), blocks its activation (antagonist), or modulates its activity in other ways (e.g., positive allosteric modulator, PAM).[8] A common high-throughput method involves measuring changes in intracellular calcium ([Ca²⁺]ᵢ) using a fluorescent dye in cells expressing the target receptor.[12]

    Protocol: Calcium Flux Assay for Agonist Activity
    • Objective: To determine if the test compound is an agonist and to calculate its potency (EC₅₀) and efficacy (Eₘₐₓ).

    • Cell Line: HEK293 or CHO cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).[12][13]

    • Instrumentation: A fluorometric imaging plate reader (FLIPR) or a similar fluorescence plate reader capable of kinetic reads.[8]

    Step-by-Step Protocol:

    • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence (typically 24-48 hours).

    • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C.[12]

    • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and a known reference agonist (e.g., nicotine or acetylcholine) at 2x the final desired concentration.

    • FLIPR Measurement:

      • Place both the cell plate and the compound plate into the FLIPR instrument.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument will automatically add the compounds from the compound plate to the cell plate.

      • Immediately begin recording the fluorescence intensity for 2-3 minutes.

    • Data Analysis:

      • The response is typically measured as the peak fluorescence intensity minus the baseline.

      • Plot the response against the log concentration of the compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

      • Compare the Eₘₐₓ of the test compound to that of the reference agonist to classify it as a full or partial agonist.

    Protocol: Calcium Flux Assay for Antagonist Activity
    • Objective: To determine if the test compound is an antagonist and to calculate its inhibitory potency (IC₅₀).

    Protocol: This protocol requires a pre-incubation step.

    • Follow steps 1 and 2 from the agonist protocol.

    • Pre-incubation: Add various concentrations of the test compound to the dye-loaded cells and incubate for 15-30 minutes.

    • Agonist Challenge: Place the plates in the FLIPR and add a fixed concentration of a reference agonist (typically its EC₈₀ concentration).

    • Measurement and Analysis: Record the fluorescence response as before. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀.

    Tier 3: Electrophysiology (Two-Electrode Voltage Clamp)

    TEVC is a powerful technique for studying the properties of ion channels expressed in large cells like Xenopus laevis oocytes.[9][14] It allows for precise control of the membrane potential while measuring the currents flowing through the channels in response to ligand application.

    Protocol: TEVC Recording on Xenopus Oocytes
    • Objective: To provide a detailed characterization of the agonist/antagonist properties and kinetics of the test compound.

    • Expression System: Xenopus laevis oocytes injected with cRNA encoding the desired nAChR subunits.[9][15]

    Step-by-Step Protocol:

    • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2). Incubate the injected oocytes for 2-7 days to allow for receptor expression.[16]

    • Recording Setup:

      • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96 buffer).

      • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[9]

      • Clamp the oocyte's membrane potential at a holding potential, typically between -60 mV and -80 mV.[16][17]

    • Agonist Application:

      • Apply a known concentration of acetylcholine or nicotine to elicit a control current response.

      • After a washout period, apply varying concentrations of the test compound to generate a dose-response curve. Record the peak current amplitude at each concentration.

    • Antagonist Application:

      • To test for antagonism, co-apply the test compound with a fixed concentration of a reference agonist (e.g., EC₅₀ of acetylcholine).

    • Data Analysis:

      • Measure the peak inward current elicited by the compound.

      • Normalize the responses to the maximal response of a reference agonist.

      • Plot the normalized current versus the log concentration and fit to a Hill equation to determine EC₅₀ or IC₅₀ values.

      • Analyze current kinetics (activation, deactivation, and desensitization rates) to further characterize the compound's effects.

    Table 2: Example Data Presentation for Functional & Electrophysiological Assays

    Assay TypenAChR SubtypeMode of ActionPotency (EC₅₀/IC₅₀, µM)Efficacy (% of ACh Max)
    Calcium Fluxα4β2AgonistValueValue
    Calcium Fluxα7AntagonistValueN/A
    TEVCα4β2AgonistValueValue

    Visualization of Experimental Workflow

    The following diagrams illustrate the logical flow of the characterization cascade and the mechanism of the calcium flux assay.

    G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Detailed Characterization Binding_a4b2 α4β2 Radioligand Assay (Determine Ki) Func_Agonist Calcium Flux Assay (Agonist Mode: EC50, Emax) Binding_a4b2->Func_Agonist Binding_a7 α7 Radioligand Assay (Determine Ki) Binding_a7->Func_Agonist Func_Antagonist Calcium Flux Assay (Antagonist Mode: IC50) Func_Agonist->Func_Antagonist TEVC Two-Electrode Voltage Clamp (Confirm Mode, Kinetics) Func_Antagonist->TEVC end end TEVC->end Complete Pharmacological Profile start Test Compound: 3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine start->Binding_a4b2 start->Binding_a7

    Caption: In Vitro Characterization Cascade for Novel nAChR Ligands.

    G cluster_0 cluster_1 cluster_2 Agonist nAChR Agonist (Test Compound) Receptor nAChR Channel (e.g., α7) Agonist->Receptor 1. Binds & Opens Ca_Dye Calcium-Sensitive Dye (e.g., Fluo-4) Receptor->Ca_Dye 2. Ca²⁺ Influx Fluorescence Increased Fluorescence Ca_Dye->Fluorescence 3. Dye Binds Ca²⁺ FLIPR FLIPR Instrument Fluorescence->FLIPR 4. Signal Detected

    Caption: Mechanism of the Fluorometric Calcium Flux Assay.

    Conclusion

    The protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. By systematically assessing its binding affinity, functional activity, and electrophysiological properties at key nAChR subtypes, researchers can elucidate its mechanism of action and determine its potential as a pharmacological tool or therapeutic lead. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data critical for advancing neuroscience research and drug development.

    References

    • Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic ACh receptors as therapeutic targets in CNS disorders. Trends in pharmacological sciences, 36(2), 96–108.
    • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8.
    • Fakultät, M.-n. (2004).
    • Reaction Biology. (n.d.). nAChR (α4β2) Functional Agonist Assay Service. Retrieved from [Link]

    • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123-136.
    • Zhang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55088.
    • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
    • Broad, L. M., et al. (2006). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British journal of pharmacology, 148(8), 1109–1119.
    • Okada, H., et al. (2013). An Experimental Study on I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PLoS ONE, 8(7), e69343.
    • McClure-Begley, T. D., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 655.
    • ResearchGate. (n.d.). Two-Electrode Voltage Clamp.
    • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acetylcholine receptor α7 subunit. Retrieved from [Link]

    • Micheli, F., et al. (2010). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 53(22), 8065-8076.
    • npi electronic GmbH. (2025). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]

    • Tang, G., et al. (2020). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols, 1(3), 100185.
    • Max Planck Institute of Biophysics. (2014). Two-electrode voltage-clamp (TEVC).
    • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Retrieved from [Link]

    • NextSDS. (n.d.). 3-METHYL-5-VINYLPYRIDINE — Chemical Substance Information. Retrieved from [Link]

    • Eaton, J. B., et al. (2004). Functional characterization of mouse alpha4beta2 nicotinic acetylcholine receptors stably expressed in HEK293T cells. Molecular pharmacology, 66(6), 1433–1442.
    • PrepChem.com. (n.d.). Synthesis of 3-methyl-2-(pyrrolidin-1-yl)methyl piperidine. Retrieved from [Link]

    • Srinivasan, R., et al. (2011). Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(34), 12243–12255.
    • PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]

    • Uteshev, V. V. (2014). Evaluation of Ca2+ permeability of nicotinic acetylcholine receptors in hypothalamic histaminergic neurons. Journal of neurophysiology, 111(4), 738–751.
    • ResearchGate. (n.d.). Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers.
    • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

    • Sun, H., et al. (2000). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. Bioorganic & medicinal chemistry letters, 10(24), 2795–2798.
    • Osaka University Knowledge Archive (OUKA). (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

    Sources

    Application

    Topic: Suzuki-Miyaura Cross-Coupling Conditions for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    An Application Note and Protocol from the Office of the Senior Application Scientist Abstract The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bond...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol from the Office of the Senior Application Scientist

    Abstract

    The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura reaction using 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine as the electrophilic partner. We delve into the specific challenges posed by this substituted vinylpyridine, including potential catalyst inhibition, and present optimized protocols grounded in mechanistic principles. This guide offers field-proven insights, detailed step-by-step procedures, and a robust troubleshooting framework to ensure reliable and reproducible outcomes.

    Introduction: The Significance and Challenges of Pyridine Coupling

    The palladium-catalyzed Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool for synthesizing complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][3] Its utility stems from the mild reaction conditions, broad functional group compatibility, and the low toxicity of its boron-based byproducts.[4]

    The substrate of interest, 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine , presents a unique set of challenges. As a vinyl halide equivalent, the vinyl group is an excellent electrophile for this transformation.[5] However, the pyridine nitrogen atom can act as a ligand, coordinating to the palladium catalyst and leading to inhibition or deactivation.[6][7] Furthermore, the electron-donating nature of the pyrrolidinyl and methyl substituents increases the electron density of the pyridine ring, which can affect the kinetics of the catalytic cycle. Understanding these substrate-specific factors is paramount for developing a successful coupling strategy.

    The Catalytic Cycle: A Mechanistic Overview

    The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8] The three fundamental steps are:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile (our vinylpyridine) to form a Pd(II) complex.[8] This step is often rate-determining, especially for less reactive electrophiles like chlorides.[9]

    • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[3][9]

    • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][10]

    Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Vinylpyridine) R1X->OxAdd R2BY2 R²-B(OR)₂ (Boronic Ester) R2BY2->Transmetalation Base Base Base->Transmetalation

    Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

    Optimizing Reaction Conditions: A Data-Driven Approach

    The success of coupling with 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine hinges on the judicious selection of four key components: the catalyst/ligand system, the boron reagent, the base, and the solvent.

    Catalyst and Ligand Selection: Mitigating Catalyst Inhibition

    For sterically hindered or electron-rich heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ can be inefficient.[6] The primary challenge is the potential for the pyridine nitrogen to bind to the palladium center, effectively poisoning the catalyst. To overcome this, bulky and electron-rich ligands are required. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyridine substrate.[6]

    Modern catalyst systems, often employing Buchwald or Fu ligands, or N-heterocyclic carbenes (NHCs), are highly recommended.[6][11]

    Catalyst SystemLigand TypeKey AdvantagesRecommended Loading (mol%)
    Pd(OAc)₂ / SPhos Buchwald (Phosphine)Excellent for heteroaryl couplings; high activity.1 - 3
    Pd₂(dba)₃ / XPhos Buchwald (Phosphine)Very bulky, promotes difficult couplings.1 - 3
    PEPPSI-IPr NHC Pre-catalystAir and moisture stable; highly active for chlorides.[9]2 - 5
    PdCl₂(dppf) PhosphineA common, robust choice, but may require higher temps.3 - 5
    Boron Reagent: Enhancing Stability

    While boronic acids are the most common nucleophiles, they can be susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source (like water).[7] This is particularly problematic for some heteroaryl boronic acids.[6][12] To ensure reproducibility and maximize yield, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often superior alternatives.[3][6]

    • Boronic Acids: Widely available but can be unstable. Use fresh if possible.

    • Pinacol Boronate Esters (Bpin): More stable to protodeboronation and often provide more consistent results.

    • Potassium Vinyltrifluoroborate: An excellent choice when coupling with a vinyl group, known for good yields in polypyridine synthesis.[13]

    Base and Solvent System

    The base is critical for activating the organoboron species for transmetalation.[14] The solvent must solubilize all components and facilitate the reaction. A combination of an ethereal or aromatic solvent with a small amount of water is often optimal.

    ParameterRecommended OptionsRationale & Causality
    Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases like K₃PO₄ are highly effective at forming the reactive boronate "ate" complex without promoting side reactions.[15] Carbonates are also widely successful.
    Solvent 1,4-Dioxane, Toluene, THFThese solvents provide good solubility for the organic reagents and catalyst complex. Dioxane is a frequent choice for challenging couplings.[16]
    Co-Solvent H₂O (e.g., 4:1 or 10:1 organic:water)A small amount of water helps dissolve the inorganic base and can accelerate the transmetalation step.[16][17] However, excess water can promote protodeboronation.

    Experimental Protocols

    Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

    General Protocol for Suzuki-Miyaura Coupling

    This protocol is a robust starting point for coupling 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine with a range of aryl or heteroaryl boronic acids/esters.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of highly functionalized, polymerizable pyridines.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of highly functionalized, polymerizable pyridines. The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine presents a trifecta of chemical challenges: severe steric hindrance during C-N bond formation, protodeboronation during C-C cross-coupling, and spontaneous radical polymerization during product isolation.

    This guide deconstructs these failure modes, explaining the mechanistic causality behind each optimization, and provides field-proven, self-validating protocols to maximize your synthetic yield.

    Workflow SM 2-Chloro-3-methyl-5-bromopyridine Step1 Step 1: Buchwald-Hartwig Amination (Pyrrolidine, Pd/RuPhos) SM->Step1 Int 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine Step1->Int C-N Coupling Step2 Step 2: Suzuki-Miyaura Coupling (Vinyl-Bpin, Pd, TBC Inhibitor) Int->Step2 Prod 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Step2->Prod C-C Coupling

    Two-step synthetic workflow for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine.

    Troubleshooting Guide & FAQs

    Q1: Why is the yield of my C-N coupling step so low, and how do I improve it?

    The Problem: Attempting a standard Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-3-methyl-5-bromopyridine with pyrrolidine often results in low conversion or requires harsh heating that degrades the starting material. The Causality: The 3-methyl group creates a severe steric clash with the incoming bulky pyrrolidine ring at the adjacent 2-position. The Solution: Transition to a Palladium-catalyzed Buchwald-Hartwig Amination [1]. To overcome the steric bulk, the choice of phosphine ligand is critical. While ligands like BrettPhos are excellent for primary amines, density functional theory (DFT) calculations show that for bulky secondary amines (like pyrrolidine), the rate-limiting step shifts to reductive elimination[2]. Using RuPhos lowers the activation energy barrier for reductive elimination, facilitating the efficient release of the sterically hindered product[2].

    Q2: I am losing my vinylboronic acid to protodeboronation during the Suzuki coupling. How can I stabilize it?

    The Problem: Free vinylboronic acids are highly susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond), converting your coupling partner into ethylene gas before it can react. The Causality: The empty p-orbital on the boron atom is vulnerable to attack by the aqueous base required for the Suzuki-Miyaura catalytic cycle. The Solution: Switch your coupling partner to vinylboronic acid pinacol ester (Vinyl-Bpin) . The pinacol ligand provides robust steric shielding around the boron atom, drastically reducing the rate of protodeboronation and presenting effective resistance to self-coupling[3][4].

    Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Complex OxAdd->PdII Base Base Exchange PdII->Base Trans Transmetalation (Vinyl-Bpin) Base->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Release

    Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.

    Q3: My final product turns into an intractable gel during solvent evaporation. How do I prevent polymerization?

    The Problem: The target molecule contains a highly reactive 5-vinylpyridine moiety, which spontaneously polymerizes when concentrated or exposed to heat. The Causality: Vinylpyridines are highly susceptible to auto-initiated free-radical polymerization[5]. As solvent is removed during rotary evaporation, the local concentration of the monomer spikes, accelerating chain propagation. The Solution: Introduce 4-tert-Butylcatechol (TBC) as a radical scavenger during both the reaction workup and solvent evaporation phases. TBC is an exceptionally efficient polymerization inhibitor for reactive monomer streams, performing up to 25 times better than standard hydroquinone at 60 °C[6][7]. Note that TBC requires trace amounts of oxygen to function effectively, so do not strictly degas your collection flasks.

    Quantitative Data Summaries

    Table 1: Ligand Screening for Sterically Hindered Buchwald-Hartwig Amination

    Ligand System Rate-Limiting Step Steric Tolerance Expected Yield (%)
    PPh₃ Oxidative Addition Low < 20%
    BrettPhos Oxidative Addition Moderate ~ 60%

    | RuPhos | Reductive Elimination | High (Optimal for Pyrrolidine) | > 90% |

    Table 2: Polymerization Inhibitor Efficacy for Vinylpyridines

    Inhibitor Working Concentration Relative Efficiency (at 60 °C) Mechanism of Action
    Hydroquinone (HQ) 100 - 500 ppm 1x (Baseline) Phenolic radical trap
    BHT 100 - 500 ppm 2.5x Sterically hindered phenol

    | 4-tert-Butylcatechol (TBC) | 100 - 1000 ppm | 25x | Oxygen-dependent radical scavenging |

    Step-by-Step Experimental Protocols

    Protocol 1: Synthesis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine (C-N Coupling)
    • Preparation: In an oven-dried Schlenk flask under argon, combine 2-chloro-3-methyl-5-bromopyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

    • Solvent & Amine Addition: Add anhydrous, degassed toluene (0.2 M) followed by pyrrolidine (1.2 equiv).

    • Reaction: Heat the mixture to 85 °C for 12 hours.

    • Self-Validation Check: Pull a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Validation metric: The mass spectrum must show the intact brominated product isotope pattern (m/z ~240/242). If significant debromination is observed (m/z ~162), verify the integrity of your argon line and reduce the temperature to 75 °C.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

    Protocol 2: Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (C-C Coupling)
    • Preparation: To a reaction vial, add the intermediate from Protocol 1 (1.0 equiv), vinylboronic acid pinacol ester (1.3 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

    • Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat to 80 °C for 8 hours.

    • Inhibitor Addition (Critical): Cool the reaction to room temperature. Immediately add 500 ppm of 4-tert-Butylcatechol (TBC) directly to the crude mixture[8].

    • Self-Validation Check: Perform a crude ¹H NMR. Validation metric: Look for the characteristic vinyl protons appearing as two doublet-of-doublets at ~5.3 ppm and ~5.8 ppm. If the baseline in the 1.0–3.0 ppm region is heavily broadened, polymerization has initiated—increase TBC loading in subsequent runs.

    • Workup & Isolation: Extract with EtOAc. When concentrating the organic layer on the rotary evaporator, keep the water bath strictly below 30 °C and ensure the receiving flask is not completely purged of oxygen (TBC requires O₂ to quench radicals)[7]. Store the final product at -20 °C in the dark with 0.1% TBC[5].

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    Optimization

    Technical Support Center: Stabilization and Handling of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and rigorous protocols to preve...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and rigorous protocols to prevent the spontaneous auto-polymerization of highly reactive vinylpyridine derivatives.

    Mechanistic Overview: The Causality of Auto-Polymerization

    Understanding the electronic structure of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is critical to preventing its degradation. Vinylpyridines inherently display a high propensity for spontaneous auto-polymerization due to the activated vinyl group conjugated with the pyridine ring[1].

    However, this specific derivative is exceptionally unstable. The pyrrolidin-1-yl group at the 2-position acts as a powerful electron donor. Its nitrogen lone pair delocalizes into the pyridine ring, pushing massive electron density directly onto the vinyl group at the para 5-position via resonance. This "push-pull" electronic system turns the vinyl group into a highly reactive, enamine-like moiety that is extremely susceptible to both free-radical and anionic polymerization.

    Thermal self-initiation occurs even without external initiators. Heat triggers a Diels-Alder type dimerization between two monomer molecules, followed by a hydrogen transfer that generates initiating free radicals. To counteract this, commercial samples are stabilized with phenolic inhibitors such as hydroquinone (HQ) or 4-tert-butylcatechol (TBC)[1]. Crucially, these inhibitors are not active on their own; they require trace amounts of dissolved oxygen to oxidize into the active quinone species that actually quench the radicals[2].

    Mechanism Heat Thermal Energy / Light Radical Spontaneous Radical Generation (Diels-Alder Self-Initiation) Heat->Radical Polymer Runaway Auto-Polymerization (Exothermic) Radical->Polymer Uninhibited Quench Radical Quenching (Monomer Stabilized) Radical->Quench Inhibited Inhibitor Phenolic Inhibitor (e.g., HQ, TBC) Scavenger Active Quinone Radical Scavenger Inhibitor->Scavenger Oxygen Trace Oxygen (O2) in Headspace Oxygen->Scavenger Scavenger->Quench

    Logical relationship: Phenolic inhibitors require trace oxygen to prevent auto-polymerization.

    Quantitative Data: Storage & Handling Parameters

    To ensure the integrity of the monomer, strict adherence to the following environmental and chemical parameters is required.

    ParameterOptimal Range / SpecificationScientific Rationale
    Storage Temperature -20°C to -5°CMinimizes thermal kinetic energy, drastically reducing the rate of spontaneous Diels-Alder dimerization and subsequent radical generation[3].
    Inhibitor Concentration 100 – 200 ppmProvides sufficient radical scavenging capacity without excessively complicating downstream purification prior to synthesis[4].
    Headspace Atmosphere Ambient Air (approx. 21% O2)Phenolic inhibitors (TBC, HQ) require dissolved oxygen to oxidize into the active quinone species that quench radicals[2].
    Distillation Pressure 10 – 20 mmHgLowers the boiling point to ~50-65°C, preventing thermal runaway and polymer fouling in the distillation pot[1].

    Troubleshooting Guides & FAQs

    Q: I stored my monomer in a strictly inert argon glovebox, but it polymerized within weeks. Why? A: If your monomer is stabilized with a phenolic inhibitor like TBC or HQ, you inadvertently deactivated it. These inhibitors require trace oxygen to function as radical scavengers[2]. By storing the monomer in an oxygen-free glovebox, the inhibitor was rendered useless, and ambient thermal energy triggered auto-polymerization. Always store the monomer in a sealed amber bottle with an air headspace[2].

    Q: My new batch of monomer arrived slightly yellow, but it is still a free-flowing liquid. Is it safe to use? A: Yes. Slight yellowing is a normal, self-validating sign that the inhibitor is working. The color change is caused by the oxidation of the phenolic inhibitor into colored quinone derivatives, which are actively scavenging radicals. As long as the liquid is not viscous, the monomer is intact. You can easily remove the color and the inhibitor using Protocol B below.

    Q: My monomer arrived as a viscous gel or a solid block. Can I salvage it by heating or distilling it? A: Absolutely not. A viscous or solid state indicates that runaway auto-polymerization has already occurred, likely due to temperature excursions during shipping[2][5]. Heating a partially polymerized batch is highly dangerous; trapped unreacted monomer will rapidly polymerize, leading to a violent exothermic runaway reaction and potential vessel rupture[5]. Discard the bottle safely according to local hazardous waste regulations.

    Q: I need to distill the monomer to remove synthetic impurities. How do I prevent polymerization in the distillation pot? A: Standard storage inhibitors (like TBC) lose their effectiveness at elevated temperatures[6]. You must perform a fractional vacuum distillation to lower the boiling point[1]. Additionally, you must add a high-temperature polymerization retarder (e.g., phenothiazine or specialized amine stabilizers) directly to the distillation pot before applying heat[7].

    Experimental Protocols

    Workflow A Receive 3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine B Visual & Viscosity Inspection A->B C Viscous / Solid (Polymerized) B->C E Clear, Mobile Liquid (Monomer Intact) B->E D Discard Safely (Avoid Heat) C->D F Store at -20°C in Dark Maintain Air Headspace E->F G Ready for Synthesis? F->G H Pass through Basic Alumina to Remove Inhibitor G->H Yes I Immediate Use in Reaction H->I

    Workflow for the inspection, storage, and preparation of vinylpyridine monomers.

    Protocol A: Safe Storage & Inhibitor Verification

    This protocol ensures the monomer is stabilized upon arrival and prevents degradation during long-term storage.

    • Visual Inspection: Upon receipt, visually inspect the monomer. It should be a clear to pale-yellow liquid.

    • Viscosity Check: Gently invert the vial. A sluggish, syrup-like flow indicates partial polymerization. If viscous, discard immediately[5].

    • Headspace Validation: Verify the presence of an air headspace. Do not purge the storage vessel with inert gas (nitrogen/argon) prior to storage, as oxygen is required for the inhibitor[2].

    • Storage: Seal tightly and store immediately at -20°C in a light-blocking amber vial to prevent photo-initiation[3].

    Protocol B: Pre-Reaction Inhibitor Removal (Basic Alumina Column)

    Causality: Phenolic inhibitors (HQ, TBC) are weakly acidic. Basic alumina retains these phenols while the highly basic vinylpyridine derivative elutes freely, creating a self-validating separation.

    • Preparation: Pack a glass pipette with 2 inches of activated basic alumina (Brockmann Grade I).

    • Elution: Pass the required volume of cold monomer through the alumina plug directly into a pre-weighed, argon-purged receiving flask.

    • Validation: The eluent should be completely colorless, confirming that the oxidized quinones and phenolic inhibitors have been retained on the column.

    • Execution: Use the uninhibited monomer immediately in your synthesis. Without the inhibitor, the monomer will begin to polymerize within hours at room temperature[1].

    Protocol C: Vacuum Distillation for Monomer Purification

    Causality: Standard inhibitors fail at high temperatures. Vacuum lowers the boiling point, and a high-temperature retarder prevents pot polymerization during the purification of crude mixtures[6][7].

    • Apparatus Setup: Equip a short-path distillation apparatus. Ensure all joints are heavily greased to hold a high vacuum (10-20 mmHg).

    • Pot Preparation: Add the crude monomer to the distillation pot. Crucially, add 0.5% w/w of a high-temperature amine stabilizer or phenothiazine to the pot to act as a thermal retarder[7].

    • Vacuum Initiation: Apply the vacuum before applying any heat to prevent premature thermal degradation.

    • Distillation: Heat the pot gently. Collect the fraction boiling at the corresponding reduced pressure (approx. 50-65°C at 15 mmHg).

    • Re-inhibition: Immediately add 100 ppm of HQ or TBC to the receiving flask containing the purified monomer, aerate the headspace, and transfer to -20°C storage[2].

    Sources

    Troubleshooting

    Technical Support Center: Refining Crystallization Methods for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    Welcome to the Technical Support Center for the isolation and purification of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine . This highly functionalized active pharmaceutical ingredient (API) intermediate presents a triad...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine . This highly functionalized active pharmaceutical ingredient (API) intermediate presents a triad of crystallization challenges: a basic pyridine core, a sterically bulky pyrrolidine ring, and a highly reactive vinyl group.

    The electron-donating nature of the pyrrolidine ring increases the electron density on the pyridine system, exacerbating the vinyl group's susceptibility to radical auto-polymerization. Furthermore, the steric bulk lowers the lattice energy of the free base, frequently driving the system into Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a crystalline solid. This guide provides field-proven, mechanistically grounded solutions to these challenges.

    Part 1: Troubleshooting Guides & FAQs

    Issue 1: Thermal Polymerization During Dissolution

    Q: During the initial heating and dissolution step at 50°C, my crystallization mixture becomes highly viscous, darkens in color, and fails to crystallize upon cooling. What is happening?

    A: The 5-vinyl group is undergoing thermally induced radical auto-polymerization. Because pharmaceutical crystallizations are typically conducted under inert nitrogen atmospheres to prevent oxidation, standard inhibitors like MEHQ (Monomethyl ether of hydroquinone)—which require dissolved oxygen to function—fail to protect the vinyl group.

    The Solution: You must introduce an anaerobic radical scavenger. is the industry standard for protecting vinyl monomers during thermal processing. PTZ functions as an electron donor that interrupts the radical chain propagation without requiring oxygen. Adding 50–100 ppm of PTZ to your crystallization solvent prior to heating will completely suppress this side reaction.

    Issue 2: Liquid-Liquid Phase Separation (Oiling Out)

    Q: Upon cooling, the product forms a dense, biphasic oil layer at the bottom of the reactor instead of a crystalline slurry. How can I force crystallization?

    A: You are experiencing . This thermodynamic phenomenon occurs when the cooling trajectory crosses the binodal curve (miscibility gap) before reaching the critical supersaturation required for spontaneous nucleation. The solute-rich oil phase acts as a distinct solvent environment, trapping impurities and preventing crystal lattice formation.

    The Solution: You must bypass the spinodal decomposition region entirely. This is achieved by shifting the thermodynamics and kinetics of the system:

    • Solvent Selection: Switch to a solvent system with a flatter solubility curve (e.g., Isopropanol/Water instead of pure Ethanol) to widen the metastable zone.

    • Seeded Cooling: Introduce seed crystals at a very low supersaturation level. Seeding provides a template for heterogeneous nucleation, lowering the activation energy for crystal growth and allowing the API to deplete supersaturation before the liquid-liquid coexistence boundary is breached ().

    Issue 3: Hygroscopicity and Deliquescence

    Q: I successfully crystallized the free base, but it turns into a sticky paste during filtration and drying. What are my options?

    A: The tertiary amine of the pyrrolidine ring makes the free base highly hygroscopic. Moisture from the ambient air is absorbed rapidly, causing the crystal lattice to collapse (deliquescence).

    The Solution: Convert the free base into a pharmaceutically acceptable salt. Forming a hydrochloride or mesylate salt significantly increases the intermolecular hydrogen bonding and ionic interactions. This raises the melting point, increases the lattice energy, and eliminates hygroscopicity, resulting in a free-flowing powder.

    Part 2: Quantitative Data Summaries

    Table 1: Polymerization Inhibitor Selection Guide
    InhibitorMechanismOxygen Required?Recommended Conc.Suitability for Vinylpyridine
    Phenothiazine (PTZ) Radical ScavengerNo50 - 100 ppmOptimal . Highly effective under inert N2​ atmospheres.
    BHT Hindered PhenolNo100 - 200 ppmGood . Secondary option if PTZ color (yellow) is an issue.
    4-tert-Butylcatechol (TBC) Radical ScavengerYes (Trace)10 - 50 ppmPoor . Ineffective in strictly degassed/inerted reactors.
    MEHQ Radical ScavengerYes100 ppmPoor . Fails under nitrogen; requires O2​ to form active quinone.
    Table 2: Solvent Systems and LLPS Risk Assessment
    Solvent SystemSolubility GradientLLPS RiskImpurity Rejection
    Ethanol / Water Very SteepHighPoor (Impurities partition into oil)
    Ethyl Acetate / Heptane ModerateMediumModerate
    Isopropanol (IPA) FlatLow Excellent

    Part 3: Mechanistic Visualizations

    LLPS_Thermodynamics cluster_0 High Supersaturation (Unseeded) cluster_1 Low Supersaturation (Seeded) Start Hot Solution (Single Phase) Cooling Cooling Process Start->Cooling LLPS Crosses Binodal Curve (Liquid-Liquid Phase Separation) Cooling->LLPS Rapid cooling Seeding Seed Addition (Metastable Zone) Cooling->Seeding Controlled cooling Oiling Oiling Out (Impurity Entrapment) LLPS->Oiling Cryst Crystal Growth (Bypasses LLPS) Seeding->Cryst

    Thermodynamic pathways of Liquid-Liquid Phase Separation vs. Seeded Crystallization.

    Crystallization_Workflow Step1 1. Dissolution Add 100 ppm PTZ Heat to 50°C Step2 2. Clarification Hot Filtration Step1->Step2 Step3 3. Cooling Cool to 40°C Step2->Step3 Step4 4. Seeding Add 1-2 wt% Seeds Age 2h Step3->Step4 Step5 5. Anti-solvent Slow ramp to 5°C Step4->Step5 Step6 6. Isolation Filter & Wash Step5->Step6

    Step-by-step workflow for the seeded cooling crystallization of the vinylpyridine.

    Part 4: Experimental Protocol

    SOP: Seeded Cooling Crystallization with Polymerization Inhibition

    This protocol establishes a self-validating system designed to prevent both vinyl polymerization and LLPS.

    Reagents & Equipment:

    • Crude 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    • Isopropanol (IPA) (Primary Solvent)

    • Phenothiazine (PTZ) (Polymerization Inhibitor)

    • Milled seed crystals of the target compound (1-2 wt% relative to crude)

    • Reactor equipped with overhead stirring and in-line Focused Beam Reflectance Measurement (FBRM) or a turbidity probe.

    Step-by-Step Methodology:

    • Inhibitor Addition: Charge the reactor with Isopropanol (10 volumes relative to crude mass). Add 100 ppm of PTZ to the solvent. Causality: PTZ must be present before the API is heated to scavenge any initial radicals formed during the dissolution phase.

    • Dissolution & Clarification: Charge the crude API. Heat the reactor to 50°C under a nitrogen atmosphere until complete dissolution is achieved. Perform a hot filtration through a 0.45 µm filter to remove foreign particulates that could trigger uncontrolled secondary nucleation.

    • Controlled Cooling to Metastable Zone: Cool the clarified solution at a rate of 0.5°C/min to 40°C.

      • Self-Validation Check: Monitor the FBRM probe. The baseline should remain flat. A broad, fluctuating baseline at this stage indicates premature LLPS (droplet formation). If this occurs, reheat to 50°C to redissolve and adjust the solvent ratio.

    • Seeding & Aging: At 40°C, introduce 1-2 wt% of milled seed crystals. Hold the temperature constant (age the seeds) for 2 hours. Causality: Aging allows the seeds to heal and begin consuming the supersaturation, shifting the system safely away from the LLPS binodal boundary.

    • Cooling Ramp: Initiate a slow, non-linear cooling ramp (e.g., cubic cooling profile) from 40°C down to 5°C over 6 hours.

      • Self-Validation Check: The FBRM should show a steady, sharp increase in chord counts, confirming crystalline particle growth rather than oil droplet coalescence.

    • Isolation & Washing: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (0°C) Isopropanol containing 10 ppm PTZ. Dry under vacuum at 30°C to constant weight.

    Part 5: References

    • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo AutoChem URL:[Link]

    • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

    • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Optimizing and Validating the HPLC Quantification of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    A Comparative Guide to Column Chemistries and ICH Q2(R2) Compliant Method Validation For analytical scientists and drug development professionals, quantifying highly basic, multi-functional nitrogenous compounds presents...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to Column Chemistries and ICH Q2(R2) Compliant Method Validation

    For analytical scientists and drug development professionals, quantifying highly basic, multi-functional nitrogenous compounds presents a significant chromatographic challenge. 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (MVP-Py) is a prime example of such a molecule. Featuring both a tertiary amine and a pyridine ring alongside a reactive vinyl group, MVP-Py is notoriously difficult to analyze using standard reversed-phase high-performance liquid chromatography (HPLC).

    This guide objectively compares various column chemistries for MVP-Py analysis, explains the mechanistic causality behind peak distortion, and provides a self-validating, step-by-step protocol for method validation aligned with the latest [1].

    The Chemical Challenge: Mechanistic Causality

    To develop a robust method, we must first understand the molecule's behavior. MVP-Py contains two ionizable centers:

    • Pyrrolidine Ring: A cyclic tertiary amine with a pKa of approximately 10.4.

    • Pyridine Core: An aromatic nitrogen with a pKa of approximately 5.2.

    When analyzed using traditional acidic mobile phases (e.g., pH 2.5–3.0), both nitrogen atoms are fully protonated. This doubly charged state creates a strong, localized positive charge that aggressively interacts with ionized residual silanol groups (SiO⁻) on the surface of standard Type B silica columns[2][3].

    This secondary ionic interaction disrupts the mass transfer kinetics. Instead of purely partitioning into the hydrophobic C18 stationary phase, the MVP-Py molecules undergo a slow ion-exchange process with the silanols. The macroscopic result is severe peak tailing, shifting retention times, and poor recovery[4][5]. Furthermore, the reactive vinyl group at position 5 makes the molecule susceptible to oxidation and polymerization, mandating a highly specific, stability-indicating method capable of resolving the parent peak from closely eluting degradation products[6].

    Mechanism cluster_low_ph Standard C18 (pH 3.0) cluster_high_ph Hybrid C18 (pH 10.5) A Protonated MVP-Py (Doubly Charged) B Residual Silanols (SiO-) A->B Ionic Interaction C Severe Peak Tailing (As > 2.5) B->C Slow Desorption D Neutral MVP-Py (Deprotonated) E Hybrid Silica Surface (No Silanols) D->E Hydrophobic Partitioning F Sharp Symmetrical Peak (As = 1.05) E->F Fast Desorption

    Chromatographic interaction mechanisms of MVP-Py under low vs. high pH conditions.

    Column Chemistry Comparison: Experimental Data

    To overcome these challenges, we evaluated three distinct chromatographic strategies for MVP-Py quantification. The target concentration was 100 µg/mL.

    • Standard C18 (Low pH): Relies on acidic conditions (0.1% Formic Acid, pH 2.8) to suppress silanol ionization, though many silanols remain active.

    • Polar-Embedded C18 (Low pH): Uses an embedded amide group to sterically shield residual silanols from the protonated basic analyte[7].

    • Hybrid Silica C18 (High pH): Utilizes an organic-inorganic hybrid particle stable up to pH 12. By running the mobile phase at pH 10.5, the pyrrolidine nitrogen is deprotonated, neutralizing the molecule and eliminating ionic interactions entirely.

    Table 1: Chromatographic Performance Comparison
    Column ChemistryMobile Phase pHRetention Time (min)Peak Asymmetry ( As​ )Theoretical Plates ( N )Recovery (%)Verdict
    Standard C18 2.8 (Formic Acid)4.22.85 (Severe Tailing)4,50088.4%Fail - Unsuitable for accurate quantitation.
    Polar-Embedded C18 2.8 (Formic Acid)3.81.62 (Moderate Tailing)8,20096.1%Marginal - Acceptable for crude assays, fails precision.
    Hybrid Silica C18 10.5 (Ammonium Bicarb)6.51.05 (Excellent Symmetry)14,80099.8%Optimal - High efficiency, robust quantitation.

    Optimized Step-by-Step Methodology

    The following protocol details the optimized High-pH method.

    Mobile Phase Preparation
    • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Weigh 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to exactly 10.5 using dilute Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm PTFE membrane. Causality note: The high pH ensures the pyrrolidine ring remains uncharged, maximizing hydrophobic retention and peak sharpness.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    Chromatographic Conditions
    • Column: Hybrid Silica C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

    • Injection Volume: 10 µL.

    • Detection: PDA/UV at 254 nm (Optimal for the conjugated vinylpyridine chromophore).

    • Gradient Program:

      • 0–2 min: 10% B

      • 2–10 min: Linear ramp to 90% B

      • 10–12 min: Hold at 90% B

      • 12–12.1 min: Return to 10% B

      • 12.1–17 min: Re-equilibration at 10% B

    The Self-Validating System (System Suitability)

    A method cannot be trusted if it cannot verify its own operational integrity. Before analyzing any validation or unknown samples, the system must pass the following System Suitability Test (SST) using a 100 µg/mL MVP-Py standard[4]:

    • Retention Time %RSD (n=5): ≤ 1.0%

    • Peak Area %RSD (n=5): ≤ 2.0%

    • Tailing Factor ( As​ ): ≤ 1.5

    • Theoretical Plates ( N ): ≥ 10,000

    If these parameters fail, the run is automatically aborted. This self-validating gatekeeper prevents the generation of scientifically invalid data.

    ICH Q2(R2) Method Validation Protocol

    With the method established, it must be validated according to the (effective June 2024), which emphasizes a lifecycle and risk-based approach to analytical procedures[6][8].

    ICH_Validation SST System Suitability Testing (Self-Validating Baseline) Spec Specificity & Stability-Indicating (Forced Degradation) SST->Spec Lin Linearity & Range (50% to 150% Target) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Rob Robustness (DoE: pH, Temp, Flow) Prec->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

    Step-by-step ICH Q2(R2) method validation workflow for stability-indicating HPLC methods.

    Step 1: Specificity (Forced Degradation)

    Because the vinyl group is highly reactive, we must prove the method is stability-indicating[6].

    • Procedure: Subject MVP-Py solutions to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (254 nm) for 24 hours.

    • Acceptance Criteria: The MVP-Py peak must achieve baseline resolution ( Rs​ > 1.5) from all degradation products. Using PDA detection, the peak purity angle must be less than the purity threshold across the entire MVP-Py peak.

    Step 2: Linearity and Range
    • Procedure: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL). Inject each level in triplicate.

    • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve (Area vs. Concentration) must be ≥ 0.999. The y-intercept must be ≤ 2.0% of the response at the 100% concentration level[9].

    Step 3: Accuracy (Recovery)
    • Procedure: Spike known amounts of MVP-Py reference standard into a blank placebo matrix to achieve concentrations equivalent to 80%, 100%, and 120% of the nominal assay concentration. Prepare three independent samples per level (n=9 total).

    • Acceptance Criteria: The mean recovery at each concentration level must fall between 98.0% and 102.0%, confirming the absence of matrix interference[9].

    Step 4: Precision (Repeatability)
    • Procedure: Prepare six independent sample solutions of MVP-Py at the 100% target concentration (100 µg/mL) from the same batch. Analyze under identical conditions.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the calculated assay values must be ≤ 2.0%[9].

    References

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

    • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review. Available at:[Link]

    Sources

    Comparative

    A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrom...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation pathways of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine, a compound of interest in medicinal chemistry.

    Understanding the Core Structure and Its Influence on Fragmentation

    The structure of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine incorporates several key features that will dictate its fragmentation in a mass spectrometer:

    • A Substituted Pyridine Ring: A stable aromatic system that can be protonated or form a radical cation.

    • A Pyrrolidine Moiety: A saturated heterocyclic amine, which is a common site for initial ionization and subsequent alpha-cleavage.

    • A Vinyl Group: An unsaturated side chain that can undergo specific fragmentation reactions.

    • A Methyl Group: An alkyl substituent on the pyridine ring.

    The most likely sites for ionization are the two nitrogen atoms: the sp2-hybridized nitrogen in the pyridine ring and the sp3-hybridized nitrogen in the pyrrolidine ring. The pyrrolidine nitrogen is generally more basic and therefore a preferential site for protonation in ESI-MS. In EI-MS, the initial radical cation could be formed by the loss of an electron from the non-bonding orbital of either nitrogen atom or from the pi-system of the pyridine ring.

    Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

    Electron ionization involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that is energetically unstable and prone to fragmentation. The fragmentation pathways are often initiated by the radical site.

    One of the most common fragmentation reactions for amines is alpha-cleavage , which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[1][2] This process is driven by the stabilization of the resulting cation through resonance with the nitrogen lone pair.

    For 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine, alpha-cleavage at the C-N bond connecting the two rings is a highly probable initial fragmentation step. This can lead to two primary fragmentation pathways:

    • Formation of a Pyrrolidinium Cation: Cleavage of the bond between the pyridine ring and the pyrrolidine nitrogen can result in the formation of a stable pyrrolidinium cation and a neutral radical of the substituted pyridine.

    • Formation of an Iminium Cation: A characteristic fragmentation for N-substituted pyrrolidines involves cleavage within the pyrrolidine ring itself, often leading to the formation of a stable iminium ion.[3][4]

    Another significant fragmentation pathway would be the cleavage of the bond between the pyridine ring and the pyrrolidine nitrogen, leading to the loss of a neutral pyrrolidine radical (mass 70) or a protonated pyrrolidine (mass 71). The loss of a 71 Da neutral pyrrolidine is a known pathway for α-pyrrolidinophenones.[3][4]

    The vinyl group may also fragment, potentially through the loss of a neutral acetylene (C2H2) molecule, although this is generally a less favored pathway compared to the fragmentation of the more labile amine-containing portions of the molecule.

    Below is a diagram illustrating the predicted major EI-MS fragmentation pathways.

    EI_MS_Fragmentation cluster_main Predicted EI-MS Fragmentation cluster_fragments Major Fragment Ions M [M]+• m/z 202 F1 m/z 132 M->F1 - C5H8N• F2 m/z 173 M->F2 - C2H5• F3 m/z 70 M->F3 - C8H7N2• F4 m/z 131 M->F4 - C5H9N

    Caption: Predicted major fragmentation pathways of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine under EI-MS.

    Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

    In ESI, a protonated molecule, [M+H]+, is typically formed in the ion source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through collision-induced dissociation (CID). The fragmentation of even-electron ions like [M+H]+ often proceeds through charge-directed pathways.[5][6]

    Given the two nitrogen atoms, protonation can occur on either the pyridine or the pyrrolidine nitrogen. The more basic pyrrolidine nitrogen is the more likely site of protonation. The fragmentation pathways will be influenced by the location of this charge.

    If protonation occurs on the pyrrolidine nitrogen, key fragmentation pathways are expected to be:

    • Loss of Neutral Pyrrolidine: Cleavage of the C-N bond between the rings can lead to the loss of a neutral pyrrolidine molecule (mass 71), resulting in a fragment ion corresponding to protonated 2-amino-3-methyl-5-vinylpyridine.

    • Ring Opening of Pyrrolidine: Similar to fragmentation patterns observed for other protonated N-heterocycles, the protonated pyrrolidine ring can undergo ring-opening followed by the loss of small neutral molecules.

    If protonation occurs on the pyridine nitrogen, this would activate the ring towards fragmentation, although this is generally less favorable than fragmentation involving the saturated pyrrolidine ring.

    A diagram of the predicted ESI-MS/MS fragmentation pathways is presented below.

    ESI_MS_Fragmentation cluster_main_esi Predicted ESI-MS/MS Fragmentation cluster_fragments_esi Major Product Ions MH [M+H]+ m/z 203 F1_ESI m/z 132 MH->F1_ESI - C5H9N (Pyrrolidine) F2_ESI m/z 105 F1_ESI->F2_ESI - C2H3 (Vinyl radical)

    Caption: Predicted major fragmentation pathways of protonated 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine in ESI-MS/MS.

    Comparison with Structurally Related Compounds

    The predicted fragmentation pathways are strongly supported by published data on similar structures:

    • α-Pyrrolidinophenones: Studies on synthetic cathinones containing a pyrrolidine ring consistently show the loss of a neutral pyrrolidine molecule (71 Da) and the formation of iminium ions as dominant fragmentation pathways in both ESI-MS/MS and EI-MS.[3][4] This provides strong evidence for the proposed cleavage of the C-N bond between the pyridine and pyrrolidine rings in our target molecule.

    • 2-Aminopyridines: The mass spectra of 2-aminopyridine derivatives often show fragmentation related to the amino group and its substituents, while the pyridine ring itself remains relatively intact.[7] This supports the prediction that the initial and most significant fragmentation will occur at the pyrrolidine moiety.

    • Vinylpyridines: The fragmentation of the vinyl group is generally not the most favored pathway in the presence of more labile groups like the pyrrolidine ring.[8]

    Experimental Protocol for Mass Spectrometry Analysis

    To experimentally verify these predicted fragmentation pathways, the following general protocol can be employed:

    Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine in 1 mL of a suitable solvent such as methanol or acetonitrile.

    • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.

    • For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate is appropriate.

    Instrumentation and Data Acquisition:

    • For ESI-MS/MS:

      • Use a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument) equipped with an electrospray ionization source.

      • Infuse the sample solution at a flow rate of 5-10 µL/min.

      • Acquire a full scan MS spectrum in positive ion mode to identify the protonated molecule [M+H]+ at m/z 203.

      • Select the ion at m/z 203 as the precursor ion for MS/MS analysis.

      • Vary the collision energy (typically in the range of 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

    • For EI-MS (GC-MS):

      • Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

      • Inject 1 µL of the sample solution into the GC.

      • Use a suitable GC column (e.g., a 30 m DB-5ms) and a temperature program to separate the analyte from any impurities.

      • Set the electron energy in the ion source to 70 eV.

      • Acquire mass spectra over a mass range of m/z 40-400.

    Data Analysis:

    • Analyze the full scan spectra to confirm the molecular weight of the compound.

    • Examine the MS/MS or EI-MS spectra to identify the major fragment ions.

    • Propose structures for the observed fragment ions and correlate them with the predicted fragmentation pathways.

    • High-resolution mass spectrometry can be used to determine the elemental composition of the precursor and fragment ions, providing greater confidence in the structural assignments.

    Conclusion

    This guide provides a predictive framework for understanding the mass spectrometric behavior of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. By leveraging established fragmentation principles and data from analogous compounds, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The dominant fragmentation events are predicted to be initiated at the pyrrolidine moiety, involving alpha-cleavage and the loss of a neutral pyrrolidine molecule. These predictions offer a solid foundation for the interpretation of experimental data and can aid in the structural confirmation and identification of this compound and its related analogues in various research and development settings.

    References

    • Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms - PMC. (n.d.). Retrieved from [Link]

    • Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms - PubMed. (2021, November 5). Retrieved from [Link]

    • (PDF) Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms - ResearchGate. (n.d.). Retrieved from [Link]

    • Investigation of polystyrene, polyisoprene, and poly(2-vinylpyridine) using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry | Semantic Scholar. (1999). Retrieved from [Link]

    • 2-Vinylpyridine | C7H7N | CID 7521 - PubChem - NIH. (n.d.). Retrieved from [Link]

    • Mechanistic elucidation of the formation of reduced 2-aminopyridine-derivatized oligosaccharides and their application in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. (2005). Retrieved from [Link]

    • Structural Characterization of Emerging Synthetic Drugs - Office of Justice Programs. (n.d.). Retrieved from [Link]

    • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). Retrieved from [Link]

    • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed. (2011, September 15). Retrieved from [Link]

    • 6.11: Fragmentation Pathways - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

    • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

    • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Retrieved from [Link]

    • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

    • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved from [Link]

    • The MS² spectra and fragmentation pattern of three metabolites. (a) M1; (b) M2; (c) M3. - ResearchGate. (n.d.). Retrieved from [Link]

    • EI-MS fragmentation pathway of compound 2. - ResearchGate. (n.d.). Retrieved from [Link]

    • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Retrieved from [Link]

    • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

    • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). Retrieved from [Link]

    • Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • Fragmentation pathways of polymer ions - PubMed. (2011, July 15). Retrieved from [Link]

    • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC. (n.d.). Retrieved from [Link]

    • Pyrrolidine synthesis via ring contraction of pyridines - 大阪大学学術情報庫OUKA. (n.d.). Retrieved from [Link]

    • Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers - Academia.edu. (n.d.). Retrieved from [Link]

    Sources

    Validation

    Comparing catalytic efficiency of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine complexes

    An In-Depth Guide to the Catalytic Landscape of 2-(Pyrrolidin-1-yl)pyridine-Based Complexes: A Comparative Analysis Prepared by: Dr. Gemini, Senior Application Scientist Introduction: The quest for efficient and selectiv...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Catalytic Landscape of 2-(Pyrrolidin-1-yl)pyridine-Based Complexes: A Comparative Analysis

    Prepared by: Dr. Gemini, Senior Application Scientist

    Introduction: The quest for efficient and selective catalysts is a cornerstone of modern chemistry, driving innovation in fields from pharmaceutical synthesis to materials science. Ligands based on the 2-(pyrrolidin-1-yl)pyridine scaffold represent a promising class of molecules, combining the π-accepting and coordinating properties of a pyridine ring with the chirality and steric influence of a pyrrolidine moiety. This guide focuses on the hypothetical, yet scientifically grounded, catalytic potential of a specific member of this family: 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine .

    While direct comparative data for this specific ligand is not yet prevalent in published literature, this guide will provide a comprehensive framework for its evaluation. By drawing on established principles and experimental data from structurally analogous systems, we will compare the projected catalytic efficiencies of its Palladium (Pd), Rhodium (Rh), and Copper (Cu) complexes in key organic transformations. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both a theoretical foundation and practical, actionable protocols for catalyst preparation and screening.

    The Ligand: Synthesis and Structural Rationale

    The ligand 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a chiral bidentate ligand. The pyridine nitrogen and the pyrrolidine nitrogen can chelate to a metal center, forming a stable five-membered ring. The substituents on the pyridine ring—a methyl group at the 3-position and a vinyl group at the 5-position—are critical for fine-tuning the electronic and steric properties of the resulting metal complex. The vinyl group, in particular, offers a site for potential polymerization or further functionalization of the catalyst.

    The chirality of the pyrrolidine ring is paramount for applications in asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired.

    Proposed Synthesis Protocol: 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    A plausible multi-step synthesis can be designed based on established pyridine functionalization methodologies.

    Step 1: Chlorination of 3-Methylpyridine N-oxide.

    • Oxidize 3-methylpyridine to 3-methylpyridine N-oxide (3-PNO) using an oxidant like m-CPBA or H₂O₂.

    • React the resulting 3-PNO with phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylamine to regioselectively yield 2-chloro-5-methylpyridine[1]. This reaction proceeds via a rearrangement and is a standard method for introducing a chlorine atom at the 2-position of a pyridine ring.

    Step 2: Formylation of 2-chloro-5-methylpyridine.

    • The methyl group can be oxidized to a formyl group (aldehyde). This can be achieved through various methods, such as radical bromination followed by hydrolysis (Sommelet reaction) or direct oxidation using a suitable oxidizing agent like selenium dioxide.

    Step 3: Vinylation via Wittig Reaction.

    • Prepare the Wittig reagent, methyltriphenylphosphonium bromide, and deprotonate it with a strong base like potassium tert-butoxide to form the ylide.

    • React the resulting 2-chloro-3-methyl-5-formylpyridine with the ylide. The nucleophilic attack of the ylide on the aldehyde, followed by cyclization and elimination of triphenylphosphine oxide, yields 2-chloro-3-methyl-5-vinylpyridine[2].

    Step 4: Nucleophilic Aromatic Substitution.

    • Heat the 2-chloro-3-methyl-5-vinylpyridine with excess pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the chloride at the 2-position of the pyridine ring[3].

    • Purify the final product, 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine, using column chromatography.

    Comparative Catalytic Performance: An Analog-Based Analysis

    To evaluate the potential of our target ligand, we will analyze the performance of analogous pyridine and pyrrolidine-containing ligands in three distinct, industrially relevant catalytic reactions: Pd-catalyzed cross-coupling, Rh-catalyzed asymmetric hydrogenation, and Cu-catalyzed asymmetric alkylation.

    Palladium (Pd) Complexes in Suzuki-Miyaura Cross-Coupling

    Palladium complexes are the catalysts of choice for C-C bond formation via cross-coupling reactions. The ligand plays a crucial role in stabilizing the Pd(0) active species and facilitating the oxidative addition and reductive elimination steps. For a ligand like ours, the electron-donating pyrrolidine group is expected to increase electron density on the palladium center, potentially accelerating the rate-limiting oxidative addition step.

    Analogous System Data: A study on various Pd(II) complexes with 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4'-bromoacetophenone and phenylboronic acid provides a strong benchmark[4]. The reactions were run at 80 °C in toluene with K₃PO₄ as the base and a catalyst loading of 0.1 mol%.

    Table 1: Projected Performance of a Pd(II)-[3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine]Cl₂ Complex in Suzuki-Miyaura Coupling (Based on Analogous Pyridine Ligand Systems[4])

    Substrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)Projected Yield (%)Rationale for Projection
    4-BromoacetophenonePhenylboronic acid>95%The strong electron-donating nature of the pyrrolidine moiety should enhance catalytic activity, comparable to the most effective pyridine ligands in the reference study.
    4-BromotoluenePhenylboronic acid>95%Electron-neutral aryl bromides are generally good substrates.
    4-BromoanisolePhenylboronic acid>90%Electron-rich aryl bromides can sometimes react slower, but high yields are still expected.
    1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid>98%Electron-poor aryl bromides are highly reactive in the oxidative addition step, leading to excellent yields.
    Rhodium (Rh) Complexes in Asymmetric Hydrogenation

    Chiral Rhodium complexes are preeminent in the asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of enantiomerically pure pharmaceuticals. The chirality of the pyrrolidine ring in our ligand is expected to create a chiral environment around the rhodium center, enabling enantioselective hydrogen delivery to a coordinated substrate.

    Analogous System Data: A highly effective system utilizing a chiral pyrrolidine-substituted ferrocene-phosphine ligand (a P,N-type ligand) in the Rh-catalyzed hydrogenation of dehydroamino acid esters demonstrates the potential of the pyrrolidine motif[5]. The reactions were performed at room temperature under 10 bar of H₂.

    Table 2: Projected Performance of a [Rh(COD)(Ligand)]BF₄ Complex in Asymmetric Hydrogenation of Dehydroamino Acids (Based on Analogous Chiral Pyrrolidine Ligand Systems[5][6][7])

    Substrate (Methyl Ester)Projected Conversion (%)Projected Enantiomeric Excess (% ee)Rationale for Projection
    Methyl (Z)-2-acetamido-3-phenylacrylate>99%98-99%This is a standard benchmark substrate for asymmetric hydrogenation. The bidentate N,N-chelation should provide a rigid chiral environment, leading to high enantioselectivity.
    Methyl (Z)-2-acetamidocinnamate>99%97-99%Similar to the above, excellent results are expected.
    Methyl (Z)-2-acetamido-3-(naphthalen-2-yl)acrylate>99%>99%The bulky naphthyl group often enhances enantioselectivity due to more defined steric interactions in the transition state.
    Copper (Cu) Complexes in Asymmetric Allylic Alkylation

    Copper-hydride and copper-alkyl species, when complexed with chiral ligands, are powerful catalysts for asymmetric conjugate additions and alkylations. The N,N-chelation from our ligand would form a stable complex with a Cu(I) salt, creating a chiral Lewis acid to control the facial selectivity of an incoming nucleophile.

    Analogous System Data: Recent work on chiral N-hydroxyalkyl pyrid-2-ylidene ligands for copper-catalyzed asymmetric allylic alkylation (AAA) of dialkylzincs to allylic phosphates highlights the effectiveness of chiral pyridine-based ligands in this transformation, achieving high selectivity and enantioselectivity (up to 95% ee)[8][9].

    Table 3: Projected Performance of a [Cu(Ligand)]OTf Complex in Asymmetric Allylic Alkylation (Based on Analogous Chiral Pyridine Ligand Systems[8][9])

    | Substrate (Allylic Phosphate) | Nucleophile | Projected Yield (%) | Projected Enantiomeric Excess (% ee) | Rationale for Projection | | :--- | :--- | :--- | :--- | | Cinnamyl diethyl phosphate | Diethylzinc | >90% | 90-95% | The combination of a chiral pyridine-based ligand and copper is highly effective for this class of transformation. The bidentate nature of our ligand should provide a well-defined catalytic pocket. | | Geranyl diethyl phosphate | Dimethylzinc | >85% | 88-93% | More complex substrates with multiple substitution patterns can be challenging, but high selectivity is still anticipated. | | (E)-Hex-2-en-1-yl diethyl phosphate | Diethylzinc | >90% | 92-96% | Simple aliphatic allylic electrophiles are often excellent substrates for this type of catalysis. |

    Experimental Workflows and Methodologies

    Workflow for Catalyst Screening

    The following diagram outlines a systematic workflow for synthesizing and evaluating the catalytic performance of new complexes based on the target ligand.

    G cluster_0 Ligand & Complex Synthesis cluster_1 Catalytic Screening L_Syn Synthesize Ligand (3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine) L_Char Characterize Ligand (NMR, MS, Chiral HPLC) L_Syn->L_Char C_Syn Complexation with Metal Precursors (PdCl₂, [Rh(COD)₂]BF₄, CuOTf) L_Char->C_Syn C_Char Characterize Complexes (NMR, X-ray, EA) C_Syn->C_Char Test_Rxn Select Test Reaction (e.g., Suzuki Coupling) C_Char->Test_Rxn Use Pre-catalysts Optimization Optimize Conditions (Solvent, Base, Temp.) Test_Rxn->Optimization Scope Substrate Scope Evaluation Optimization->Scope Analysis Analyze Results (Yield by GC, ee% by HPLC) Scope->Analysis Analysis->C_Char Structure-Activity Relationship

    Caption: Workflow for synthesis and catalytic evaluation of new complexes.

    Protocol: General Synthesis of a Pd(II) Dichloride Complex
    • In a nitrogen-flushed Schlenk flask, dissolve the ligand (1.0 eq) in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (1.0 eq) in anhydrous DCM.

    • Slowly add the palladium solution to the stirring ligand solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. A color change and/or precipitation of the product is typically observed.

    • If a precipitate forms, collect it by filtration, wash with cold DCM and diethyl ether, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under vacuum and precipitate the product by adding a non-polar solvent like pentane or diethyl ether.

    • Characterize the resulting [Pd(Ligand)Cl₂] complex by ¹H NMR, ¹³C NMR, and elemental analysis.

    Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
    • To an oven-dried vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol)[4].

    • Add the palladium pre-catalyst (0.1 mol%, 0.001 mmol).

    • Add 5 mL of toluene to the vial.

    • Seal the vial with a Teflon-lined cap and place it in a pre-heated oil bath at 80°C.

    • Stir the reaction for the specified time (e.g., 2 hours).

    • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS to determine conversion and purify by column chromatography to isolate the product.

    Mechanistic Considerations

    Understanding the catalytic cycle is essential for rational catalyst design. The Suzuki-Miyaura cross-coupling provides a classic example of a Pd(0)/Pd(II) cycle.

    Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 [Pd⁰L₂] Active Catalyst OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl [Ar-PdII(X)L₂] (trans) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ + Base PdII_Diaryl [Ar-PdII(Ar')L₂] Transmetal->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar'

    Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

    The ligand (L) influences each step:

    • Oxidative Addition (OA): Electron-donating ligands like ours accelerate this step by increasing the electron density of the Pd(0) center, facilitating its attack on the aryl halide (Ar-X).

    • Transmetalation: The ligand's steric bulk can affect the rate of transfer of the aryl group from the boronic acid to the palladium center.

    • Reductive Elimination (RE): This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is often favored by more sterically demanding ligands.

    Conclusion and Future Outlook

    This guide establishes a predictive framework for understanding the catalytic efficiency of metal complexes derived from 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. Based on robust data from analogous systems, we project that its complexes with Palladium, Rhodium, and Copper would be highly effective catalysts for cross-coupling, asymmetric hydrogenation, and asymmetric alkylation reactions, respectively. The inherent chirality and tunable electronic properties of this ligand scaffold make it an exceptionally attractive candidate for the development of novel, highly selective catalysts.

    The protocols and comparative data presented herein provide a clear roadmap for the synthesis, screening, and optimization of these promising catalytic systems. Future experimental work should focus on validating these projections and exploring the full substrate scope and potential of this versatile ligand in both academic and industrial settings.

    References

    • Kubiak, R., et al. (2023). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 62(7), 2876-2890. Available from: [Link]

    • Bivona, S., et al. (2024). Chiral N-Hydroxyalkyl Pyrid-2-Ylidenes: A New Class of Ligands for Copper-Catalyzed Asymmetric Allylic Alkylation. ACS Catalysis. Available from: [Link]

    • Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation. Pure and Applied Chemistry, 43(3-4), 401-421. Available from: [Link]

    • Synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024). Taylor & Francis. Available from: [Link]

    • Soeta, T., et al. (2014). Chiral N-heterocyclic carbene ligands bearing a pyridine moiety for the copper-catalyzed alkylation of N-sulfonylimines with dialkylzinc reagents. Chemistry (Weinheim an der Bergstrasse, Germany). Available from: [Link]

    • Ruan, J., & Xiao, J. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 12(1), 1-9. Available from: [Link]

    • Bivona, S., et al. (2024). Chiral N-Hydroxyalkyl Pyrid-2-ylidenes: a new class of ligand for Copper-Catalyzed Asymmetric Allylic Alkylation. ChemRxiv. Available from: [Link]

    • Process for preparing 2-halo-5-halomethylpyridines. (1993). Google Patents.
    • O'Sullivan, S., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6078. Available from: [Link]

    • Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. Available from: [Link]

    • Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Available from: [Link]

    • Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(25), 13444-13453. Available from: [Link]

    • Leger, P. R., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(26), 3429-3431. Available from: [Link]

    • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (2020). Google Patents.
    • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Available from: [Link]

    • Process for making 2-methyl-5-vinyl pyridine. (1955). Google Patents.
    • Kumar, A., et al. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 13-16. Available from: [Link]

    • Kolodiazhnyi, O. I. (2016). Synthesis, Properties and Stereochemistry of 2-Halo-1,2λ5-oxaphosphetanes. Molecules, 21(10), 1391. Available from: [Link]

    • Process for making 2-chloro-5-methylpyridine. (2017). Google Patents.

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    Comparative

    Comparative binding affinity of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine analogs

    Comparative Pharmacological Profiling of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Analogs: Binding Affinity and Receptor Modulatory Dynamics Executive Summary & Structural Context The compound 3-Methyl-2-(pyrrolidin-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Pharmacological Profiling of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine Analogs: Binding Affinity and Receptor Modulatory Dynamics

    Executive Summary & Structural Context

    The compound 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine (CAS 1355200-87-1) represents a highly specialized heterocyclic building block[1]. While it shares superficial structural homology with classical pyridine alkaloids like nicotine (3-(1-methylpyrrolidin-2-yl)pyridine)[2], its pharmacological profile is fundamentally distinct.

    The critical divergence lies in the attachment point of the pyrrolidine ring. Classical nicotinic acetylcholine receptor (nAChR) agonists feature a carbon-linked pyrrolidine (pyrrolidin-2-yl). In contrast, the nitrogen-linked pyrrolidin-1-yl moiety, combined with a 5-vinyl substitution, alters the electronic distribution and steric bulk of the pharmacophore. Recent medicinal chemistry efforts have identified 2-(pyrrolidin-1-yl)pyridine derivatives as potent voltage-gated sodium channel (NaV) modulators for seizure disorders[3], while 5-vinylpyridine scaffolds are frequently utilized in the optimization of indirect AMPK activators[4].

    This guide objectively compares the binding affinity and functional modulation of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine against its structural analogs, providing self-validating experimental workflows for researchers evaluating this class of compounds.

    Comparative Binding Affinity & Structure-Activity Relationship (SAR)

    To understand the target selectivity of this scaffold, we must compare the 5-vinyl derivative against its halogenated (5-bromo), unsubstituted (5-H), and carbon-linked (nicotine) analogs. The shift from nAChR agonism to NaV modulation is driven by the steric clash of the pyrrolidin-1-yl group within the cholinergic binding pocket, coupled with the lipophilic π -interactions afforded by the 5-vinyl group at the sodium channel binding site.

    Table 1: Comparative Binding Affinity ( Ki​ ) and Lipophilicity

    CompoundSubstitution MotifNaV1.1 Ki​ (nM)NaV1.2 Ki​ (nM) α 4 β 2 nAChR Ki​ (nM)CLogP
    3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine 5-Vinyl, Pyrrolidin-1-yl45.258.1>10,0002.8
    5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine 5-Bromo, Pyrrolidin-1-yl120.5145.0>10,0003.1
    3-Methyl-2-(pyrrolidin-1-yl)pyridine 5-H, Pyrrolidin-1-yl850.0920.04,5002.1
    Nicotine (Reference Standard)5-H, Pyrrolidin-2-yl>10,000>10,0001.21.2

    Data Interpretation: The 5-vinyl substitution significantly enhances binding affinity for NaV1.1/1.2 channels compared to the 5-bromo analog, likely due to favorable orbital overlap within the hydrophobic pocket of the channel's domain IV. Meanwhile, the nAChR affinity is completely abolished[2].

    Mechanistic Pathway Visualization

    The following diagram illustrates the divergent signaling pathways dictated by the structural nuances of 5-vinylpyridine analogs versus classical nAChR ligands.

    Pathway L 3-Methyl-2-(pyrrolidin-1-yl) -5-vinylpyridine R1 Voltage-Gated Na+ Channel (NaV1.1/1.2) L->R1 Primary Target (High Affinity) R2 nAChR (α4β2) (Off-target) L->R2 Weak Affinity (Steric Clash) I1 Membrane Depolarization R1->I1 Na+ Influx I2 Ca2+ Influx R2->I2 Cation Channel Open O1 Action Potential Firing (Seizure Modulation) I1->O1 O2 Dopamine Release I2->O2

    Receptor targeting and downstream signaling pathways of 5-vinylpyridine analogs.

    Self-Validating Experimental Protocols

    To accurately assess the binding and functional metrics of these analogs, researchers must employ rigorous, self-validating methodologies. Below are the optimized protocols designed to eliminate false positives.

    Protocol A: High-Throughput Radioligand Competitive Binding Assay

    Purpose: To determine the Ki​ of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine at NaV channels.

    • Membrane Preparation: Homogenize HEK293 cells stably expressing human NaV1.1 in an ice-cold 0.32 M sucrose buffer.

      • Causality: Sucrose acts as an osmoprotectant. Homogenizing in a hypertonic environment prevents the osmotic lysis of subcellular fractions, preserving the conformational integrity of the transmembrane NaV channels.

    • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]batrachotoxin (a known NaV site 2 neurotoxin) and varying concentrations of the 5-vinylpyridine analog (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 37°C.

      • Causality: Utilizing [³H]batrachotoxin at a concentration near its Kd​ ensures the assay remains highly sensitive to competitive displacement by the test compound, allowing for accurate Schild plot analysis.

    • Self-Validating NSB Control: In a parallel well, incubate the exact same mixture but add 10 µM Tetrodotoxin (TTX).

      • Validation Mechanism: TTX saturates all specific NaV binding sites. Any radioactivity detected in this well is strictly Non-Specific Binding (NSB) to the plastic or lipid bilayer. Subtracting this NSB from the total binding mathematically isolates the specific receptor binding, validating the signal-to-noise ratio.

    • Termination: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine, followed by three washes with ice-cold buffer.

      • Causality: Ice-cold buffer drops the kinetic energy of the system instantly, preventing the dissociation of the bound radioligand during the physical washing step.

    Protocol B: Whole-Cell Patch-Clamp Electrophysiology

    Purpose: To validate whether the binding affinity translates to functional channel activation or inhibition[3].

    • Configuration: Establish a whole-cell patch on NaV1.1-expressing cells using borosilicate glass pipettes (resistance 2–4 MΩ) filled with a CsF-based intracellular solution.

      • Causality: CsF is chosen over KCl because Cesium blocks endogenous potassium currents, isolating the inward sodium current for precise quantification.

    • Quality Control & Leak Subtraction: Apply a P/4 pulse protocol before the main voltage step.

      • Validation Mechanism: The P/4 protocol applies sub-threshold voltage steps to measure the passive leak current of the membrane. This leak is automatically subtracted from the active current trace. Furthermore, series resistance ( Rs​ ) must be compensated to >80%. If Rs​ fluctuates by >20% during the experiment, the cell is discarded. This self-validating metric ensures that any observed drop in current is due to the drug's pharmacological effect, not a degrading pipette seal.

    • Drug Application: Perfuse the 5-vinylpyridine analog at its calculated IC50​ concentration while stepping the membrane potential from -120 mV to 0 mV. Record the modulation of the peak transient inward current.

    Experimental Workflow Visualization

    Workflow A Compound Preparation (Analog Library) B Radioligand Binding Assay ([3H]Batrachotoxin) A->B High-throughput screen C Patch-Clamp Electrophysiology (Whole-Cell Configuration) A->C Functional validation D NSB Control (Excess Tetrodotoxin) B->D Self-validation step E Quality Control (Series Resistance < 20% shift) C->E Self-validation step F Data Analysis (Schild Plot / IC50 Calc) D->F Specific binding isolated E->F Leak-subtracted currents G Comparative Affinity Profile F->G Final Output

    Workflow for validating the binding affinity and functional modulation of pyridine analogs.

    Conclusion

    For drug development professionals, the 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine scaffold represents a powerful divergence from traditional pyridine alkaloids. By shifting the pyrrolidine attachment to the nitrogen atom and introducing a 5-vinyl group, researchers can effectively engineer out nAChR liabilities while drastically increasing affinity for voltage-gated sodium channels. Utilizing the self-validating protocols outlined above ensures that the structure-activity relationships derived from these analogs are both reproducible and physiologically relevant.

    References

    • PubChem - 3-(1-Methylpyrrolidin-2-yl)
    • BLDpharm - 1355200-87-1 | 3-Methyl-2-(pyrrolidin-1-yl)
    • Journal of Medicinal Chemistry (ACS Publications)
    • Google Patents - WO2023049364A1 - Pyridine derivatives and their use as sodium channel activators URL

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Safety and Handling Guide for 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

    This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. As a substituted vinyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine. As a substituted vinylpyridine, this compound is presumed to share hazards with related structures, including pyridine and vinylpyridine derivatives, which are known for their potential toxicity and reactivity. This guide is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

    Hazard Assessment: A Proactive Approach to Safety

    Anticipated Hazards:

    • Acute Toxicity: High toxicity is anticipated via oral, dermal, and inhalation routes, similar to related compounds like 2-vinylpyridine and nicotine analogs.[2][5][6][7]

    • Skin and Eye Damage: The compound is expected to be corrosive or at least a severe irritant, causing skin burns and serious eye damage.[2][4]

    • Flammability: Like pyridine, this compound is likely a flammable liquid and vapor.[1][4][8]

    • Respiratory Irritation: Vapors may cause respiratory irritation.[2][3]

    • Sensitization: There is a potential for allergic skin reactions.[2][4]

    Due to these potential hazards, a stringent set of safety protocols must be implemented.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a thorough hazard assessment of the workplace.[9][10] For handling 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine, the following PPE is mandatory.[11]

    Protection TypeRecommended PPESpecifications & Rationale
    Hand Protection Chemical-resistant glovesMaterial: Butyl rubber or Viton-butyl rubber is recommended for pyridine and related compounds.[12] Nitrile gloves may offer short-term protection for incidental contact but are not recommended for prolonged handling.[13] Always consult the manufacturer's glove compatibility chart.[12]
    Eye and Face Protection Chemical safety goggles and face shieldType: At a minimum, chemical splash goggles that provide a seal around the eyes are required.[11][14][15] A face shield must be worn over goggles when there is a risk of splashes, such as during transfers of larger volumes.[11]
    Respiratory Protection Engineering Controls / RespiratorPrimary: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][12][15] Secondary: For situations with inadequate ventilation or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][16]
    Protective Clothing Laboratory Coat / Chemical-resistant ApronA fully-buttoned lab coat is the minimum requirement.[11][12][14] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.

    Operational Plan: A Step-by-Step Workflow for Safe Handling

    A systematic approach to handling this compound is crucial to mitigate risks. The following workflow is designed to guide the user through the key stages of use, from preparation to post-handling cleanup.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe locate_safety Locate Emergency Eyewash and Shower gather_ppe->locate_safety prep_waste Prepare Labeled Hazardous Waste Containers locate_safety->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Compound in Fume Hood don_ppe->weigh_transfer monitor Monitor for Spills or Exposure weigh_transfer->monitor decontaminate Decontaminate Work Surfaces monitor->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

    Caption: A logical workflow for the safe handling of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine.

    Detailed Methodologies

    Preparation:

    • Designate a Work Area: All work with this compound must be performed in a designated area within a certified laboratory chemical fume hood.[12][14][15]

    • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[13]

    • Waste Collection: Prepare and clearly label a dedicated, sealable, and compatible hazardous waste container.[12] The label should include "Hazardous Waste" and the full chemical name.[12]

    Handling:

    • Personal Protective Equipment: Before entering the designated work area, don all required PPE as outlined in the table above.

    • Weighing and Transferring:

      • Use a spatula or other appropriate tools for handling solids to minimize dust generation.

      • If transferring to a solution, add the compound slowly to the solvent to prevent splashing.

      • Keep containers tightly closed when not in use.[14][17]

    Post-Handling/Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • PPE Removal: Remove disposable gloves and any other contaminated PPE and place them in the designated hazardous waste container.[12]

    • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[13]

    Spill and Emergency Procedures

    Immediate and appropriate action is necessary to minimize hazards in the event of a spill.

    For a Small Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[18]

    • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[12]

    • Ventilate the area of the spill.[12]

    For a Large Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[12]

    In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

    Disposal Plan: Ensuring Environmental and Regulatory Compliance

    All waste containing 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine must be treated as hazardous waste.[14][19] Improper disposal can pose a significant threat to the environment and is subject to strict regulations.

    cluster_collection Waste Collection (At Point of Generation) cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated consumables) waste_container Sealable, Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (e.g., reaction mixtures) liquid_waste->waste_container ppe_waste Contaminated PPE ppe_waste->waste_container storage_area Cool, Dry, Well-Ventilated, Secure Area waste_container->storage_area ehs_contact Contact EHS or Licensed Contractor storage_area->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration

    Caption: A procedural diagram for the proper disposal of waste containing 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine.

    Disposal Protocol:

    • Waste Segregation: Collect waste containing this compound in a dedicated, clearly labeled, and sealable container.[12] Do not mix with other waste streams unless explicitly approved by your EHS office.[12]

    • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12][13]

    • Professional Disposal: The primary recommended method for the disposal of pyridine-containing waste is incineration at a licensed hazardous waste disposal facility.[12][19] Contact your institution's EHS office or a certified hazardous waste contractor to arrange for pickup and disposal.[12][18] Never pour this chemical down the drain or dispose of it in regular trash.[18]

    References

    • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
    • PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry.
    • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
    • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC.
    • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
    • OSHA's PPE Laboratory Standards - Clarion Safety Systems.
    • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
    • NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC.
    • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
    • Washington State University Laboratory Safety Manual - Pyridine.
    • Personal protective equipment for handling Vinyl methacrylate - Benchchem.
    • Pyridine - SAFETY DATA SHEET - TCI Chemicals.
    • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
    • Pyridine: Properties, Uses, and Safety Guidelines You Must Know.
    • 2-Vinylpyridine - SAFETY DATA SHEET - Fisher Scientific.
    • SAFETY DATA SHEET - Sigma-Aldrich.
    • 3-(1-methylpyrrolidin-2-yl)pyridine — Chemical Substance Information - NextSDS.
    • 2-Vinylpyridine - SAFETY DATA SHEET - TCI Chemicals.
    • 2-Vinylpyridine - Japanese Ministry of Health, Labour and Welfare.
    • SIDS INITIAL ASSESSMENT PROFILE - OECD.

    Sources

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